molecular formula C8H10ClNO2 B1416706 Methyl 3-methylisonicotinate hydrochloride CAS No. 1173025-60-9

Methyl 3-methylisonicotinate hydrochloride

Cat. No.: B1416706
CAS No.: 1173025-60-9
M. Wt: 187.62 g/mol
InChI Key: JEQLOTQGCMGJGX-UHFFFAOYSA-N
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Description

Methyl 3-methylisonicotinate hydrochloride (CAS 1173025-60-9) is an organic compound with the molecular formula C 8 H 10 ClNO 2 and a molecular weight of 187.62 g/mol . This chemical is a derivative of isonicotinic acid, featuring both a methyl ester and a methyl group on the pyridine ring, and is supplied as the hydrochloride salt to enhance stability and solubility. As a versatile heterocyclic building block , this compound is valuable in organic synthesis and medicinal chemistry research . The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and the specific substitution pattern of this ester makes it a useful precursor for further chemical transformations. Researchers can utilize the ester group for hydrolysis or amidation reactions, while the methyl group can be functionalized, enabling the synthesis of more complex molecules for drug discovery and development. The supplied product is accompanied by a safety data sheet. This compound is intended for research use only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-methylpyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQLOTQGCMGJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173025-60-9
Record name Methyl 3-methyl-4-pyridinecarboxylate hydrochloride
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Foundational & Exploratory

Technical Monograph: Methyl 3-methylisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the practical utility, synthesis, and reactivity of Methyl 3-methylisonicotinate hydrochloride .

Critical Scaffold for Kinase Inhibitor Development[1]

Executive Summary

This compound (CAS: 1173025-60-9) is a specialized pyridine derivative serving as a strategic building block in the synthesis of heterocycles.[1][2] Unlike generic pyridine esters, the C3-methyl substituent introduces critical steric and electronic properties that influence the binding affinity of downstream pharmaceutical targets, particularly in the development of HPK1 (Hematopoietic Progenitor Kinase 1) and SARM1 inhibitors. This guide details its physicochemical profile, validated synthetic protocols, and specific utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile

The hydrochloride salt form offers enhanced stability and water solubility compared to the free base, making it the preferred form for storage and solid-phase handling.[1]

PropertySpecification
Chemical Name Methyl 3-methylpyridine-4-carboxylate hydrochloride
CAS Number (HCl Salt) 1173025-60-9
CAS Number (Free Base) 116985-92-3
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Hexanes, Et₂O
Boiling Point (Free Base) ~221.1°C @ 760 mmHg (Predicted)
Flash Point (Free Base) ~87.5°C
pKa (Pyridine N) ~5.2 (Est.[1][2][3] based on 3-picoline derivatives)

Synthetic Routes & Manufacturing

Validated Synthesis Protocol (Fischer Esterification)

Rationale: While reaction with diazomethane is possible, it is not scalable due to safety.[1] The preferred industrial route utilizes acid-catalyzed esterification of 3-methylisonicotinic acid.[1]

Reagents:

  • 3-Methylisonicotinic acid (1.0 equiv)[1][2]

  • Methanol (Solvent & Reactant, excess)[4][5]

  • Thionyl Chloride (SOCl₂) or Conc.[1] H₂SO₄ (Catalyst, 1.5–2.0 equiv)

Step-by-Step Methodology:

  • Activation: Chill anhydrous methanol (10 vol) to 0°C under N₂ atmosphere.

  • Acid Generation: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Note: This generates anhydrous HCl in situ, avoiding water introduction.

  • Addition: Add solid 3-Methylisonicotinic acid in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1]

  • Workup (Isolation of HCl Salt):

    • Concentrate the reaction mixture in vacuo to remove excess methanol.

    • Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization of the hydrochloride salt.[1]

    • Filter and dry under vacuum.[1]

Synthesis Workflow Diagram

Synthesis Start 3-Methylisonicotinic Acid (Precursor) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation (0°C) Reagent MeOH + SOCl2 (In-situ HCl) Reagent->Intermediate Reagent Product Methyl 3-methylisonicotinate Hydrochloride (Solid) Intermediate->Product Reflux (65°C) - SO2, - HCl

Figure 1: Acid-catalyzed synthesis pathway via in-situ generation of anhydrous HCl.[1]

Reactivity Profile & Medicinal Chemistry Applications

The 3-methyl group is not merely a bystander; it provides steric bulk that can twist the ester out of coplanarity or block metabolic hotspots on the pyridine ring.[1]

Key Reaction Pathways[1]
  • Nucleophilic Acyl Substitution (Ester Moiety):

    • Hydrazide Formation: Reaction with hydrazine hydrate yields 3-methylisonicotinohydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

    • Amide Coupling: Direct aminolysis with primary amines to form amide-linked kinase inhibitors.[1]

  • Minisci Reaction (Radical Substitution):

    • The pyridine ring is electron-deficient, making it susceptible to radical nucleophilic substitution at the C2 or C6 positions, allowing for late-stage functionalization.

  • Reduction:

    • Reduction with LiAlH₄ or DIBAL-H yields (3-methylpyridin-4-yl)methanol , a key intermediate for ether-linked drugs.[1]

Case Study: HPK1 Inhibitor Synthesis

Recent patent literature (e.g., US Patent 11,142,525) highlights the use of Methyl 3-methylisonicotinate in the synthesis of Azalactam compounds targeting HPK1 , a kinase involved in T-cell receptor signaling.[1]

  • Mechanism: The ester undergoes oxidative decarboxylation or condensation sequences to build the bicyclic core required for ATP-pocket binding.[1]

  • Role of Methyl Group: The C3-methyl provides selectivity by clashing with the "gatekeeper" residues in off-target kinases, improving the specificity profile of the inhibitor.[1]

Drug Discovery Workflow

DrugDiscovery Scaffold Methyl 3-methylisonicotinate (Scaffold) PathA Pathway A: Reduction (Alcohol Formation) Scaffold->PathA PathB Pathway B: Nucleophilic Attack (Amide/Hydrazide) Scaffold->PathB PathC Pathway C: Radical Alkylation (C2 Functionalization) Scaffold->PathC Target Target: HPK1 / SARM1 Inhibitors (Immuno-oncology) PathA->Target Linker Install PathB->Target Core Cyclization PathC->Target SAR Optimization

Figure 2: Divergent synthesis pathways utilizing the scaffold for kinase inhibitor development.

Handling, Stability & Safety

Stability[1][6]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9).[1] Avoid prolonged exposure to aqueous base unless the free acid is desired.[1]

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. The free base amine may have a distinct, unpleasant pyridine-like odor.[1]

References

  • Chemical Identity & Properties: this compound Product Monograph. BLD Pharm / AA Blocks.[1] (Accessed 2023).[1]

  • Kinase Inhibitor Application: Azalactam compounds as HPK1 inhibitors. US Patent 11,142,525 B2. (2021).[1] Describes the use of methyl 3-methylisonicotinate as a starting material in Example G-1.

  • Synthetic Methodology: Preparation of pyridine carboxylic acid esters. PrepChem / Organic Syntheses. (General protocol adaptation for isonicotinates).

  • SARM1 Inhibitors: Substituted pyridine derivatives as SARM1 inhibitors. US Patent 11,970,481 B1. (2024).[1] Cites the use of the scaffold in synthesis intermediates.[1][6]

Sources

physical and chemical properties of Methyl 3-methylisonicotinate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-methylisonicotinate HCl

Authored by: Senior Application Scientist

Introduction

Methyl 3-methylisonicotinate hydrochloride (CAS No. 1173025-60-9) is a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.[1][2] As a derivative of isonicotinic acid, a core scaffold in numerous pharmaceuticals, this molecule presents a unique combination of a methylated pyridine ring and a methyl ester functionality. The presence of the methyl group at the 3-position is of particular note, as "magic methyl" effects are a well-documented strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[3] This technical guide provides a comprehensive overview of the known and predicted , alongside detailed experimental protocols for their determination.

Chemical Structure and Molecular Formula

The chemical structure of Methyl 3-methylisonicotinate HCl consists of a pyridine ring substituted with a methyl group at the 3-position and a methyl ester group at the 4-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Molecular Formula: C₈H₁₀ClNO₂[1][2][4]

Molecular Weight: 187.62 g/mol [1][4]

Physical Properties

The physical properties of a compound are critical in drug development, influencing its solubility, absorption, and formulation. While specific experimental data for Methyl 3-methylisonicotinate HCl is not widely published, we can infer its likely properties based on the well-characterized parent compound, methyl isonicotinate, and the known effects of 3-methylation and hydrochloride salt formation.

PropertyReported/Predicted ValueSource
Appearance White to off-white solid[2]
Melting Point Expected to be significantly higher than methyl isonicotinate (8-16 °C) and likely in the range of 140-180 °C. Pyridine hydrochloride has a melting point of 145-147 °C.[5][6][7]Inferred
Boiling Point Decomposes upon heating. The free base, methyl 3-methylisonicotinate, is expected to have a boiling point slightly higher than methyl isonicotinate (207-209 °C).[5]Inferred
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its ionic nature. Solubility in non-polar organic solvents is likely to be low. Methyl isonicotinate is slightly soluble in water and soluble in chloroform and ethyl acetate.[5][8]Inferred
pKa The pKa of the pyridinium ion is predicted to be slightly higher than that of methyl isonicotinate (pKa ~3.26) due to the electron-donating effect of the 3-methyl group.[5]Inferred
In-Depth Analysis of Physical Properties

The introduction of a methyl group at the 3-position of the pyridine ring is expected to have a modest impact on the boiling point and melting point of the free base due to a slight increase in molecular weight and van der Waals forces. However, the formation of the hydrochloride salt dramatically alters the physical properties. The ionic character of the salt leads to strong intermolecular forces, resulting in a significantly higher melting point and a greater affinity for polar solvents like water.

The pKa of the pyridinium ion is a critical parameter for understanding the compound's behavior in biological systems. The electron-donating nature of the methyl group at the 3-position increases the electron density on the pyridine nitrogen, making it a slightly stronger base. Consequently, its conjugate acid (the pyridinium ion) will be a slightly weaker acid, exhibiting a higher pKa compared to the unsubstituted methyl isonicotinate.

Chemical Properties and Reactivity

Methyl 3-methylisonicotinate HCl possesses several reactive sites that dictate its chemical behavior.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-methylisonicotinic acid. It can also undergo transesterification in the presence of other alcohols.

  • Pyridine Ring: The pyridine ring is a relatively electron-deficient aromatic system. The nitrogen atom, being protonated in the hydrochloride salt, deactivates the ring towards electrophilic substitution. However, the free base can undergo reactions typical of pyridines.

  • 3-Methyl Group: The methyl group can potentially be a site for oxidation or other functionalization under specific reaction conditions.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 3-methylisonicotinate HCl.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. For Methyl 3-methylisonicotinate HCl in a solvent like DMSO-d₆, the following signals are predicted:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyridinium N-H ~13-15Broad singlet1H
Aromatic H (position 2)~8.8-9.0Singlet1H
Aromatic H (position 6)~8.6-8.8Doublet1H
Aromatic H (position 5)~7.8-8.0Doublet1H
Ester -OCH~3.9-4.1Singlet3H
Ring -CH~2.5-2.7Singlet3H

Rationale: The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the pyridinium nitrogen. The protons on the pyridine ring will appear in the aromatic region, with the proton at position 2 being the most downfield due to its proximity to the protonated nitrogen and the ester group. The methyl protons of the ester will be a singlet around 3.9-4.1 ppm, while the methyl protons on the ring will appear further upfield as a singlet around 2.5-2.7 ppm.[9][10]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy provides information about the functional groups present in a molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (pyridinium)2500-3000 (broad)Medium
C-H stretch (aromatic & aliphatic)2850-3100Medium-Strong
C=O stretch (ester)~1730-1750Strong
C=C and C=N stretch (aromatic ring)~1400-1650Medium-Strong

Rationale: The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch in a pyridinium salt. The strong carbonyl (C=O) stretch of the ester is a key diagnostic peak. The C-H stretches and aromatic ring vibrations will also be present.[11][12]

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M+) of the free base: m/z = 151.06

  • Expected Mass of the Cation: m/z = 152.07 (corresponding to [C₈H₁₀NO₂]⁺)

Rationale: In a typical mass spectrometry experiment (e.g., ESI+), the molecule would be detected as the cation of the free base after the loss of HCl. The molecular ion of the free base (methyl 3-methylisonicotinate) would be observed at m/z 151.06.

Experimental Protocols

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. It is a key indicator of purity.

Methodology:

  • A small amount of finely powdered Methyl 3-methylisonicotinate HCl is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range over which the solid melts is recorded.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of Methyl 3-methylisonicotinate HCl is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating the compound with a standard base and monitoring the pH change.

Methodology (Potentiometric Titration):

  • A known concentration of Methyl 3-methylisonicotinate HCl is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 3-methylisonicotinate HCl NMR 1H NMR Spectroscopy (Dissolve in DMSO-d6) Sample->NMR IR IR Spectroscopy (Prepare KBr pellet or Nujol mull) Sample->IR MS Mass Spectrometry (Dissolve in suitable solvent, e.g., Methanol) Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data

Caption: Workflow for the spectroscopic characterization of Methyl 3-methylisonicotinate HCl.

Synthesis and Reactivity Diagram

A plausible synthesis route to Methyl 3-methylisonicotinate involves the esterification of 3-methylisonicotinic acid, followed by salt formation.

G cluster_synthesis Synthetic Pathway Start 3-Methylisonicotinic Acid Intermediate Methyl 3-methylisonicotinate (Free Base) Start->Intermediate Esterification (MeOH, H+) Product Methyl 3-methylisonicotinate HCl Intermediate->Product Salt Formation (HCl)

Caption: A potential synthetic route to Methyl 3-methylisonicotinate HCl.

Conclusion

Methyl 3-methylisonicotinate HCl is a valuable compound for drug discovery and development, offering a unique structural motif for lead optimization. This technical guide has provided a detailed overview of its physical and chemical properties, drawing upon data from related compounds and established chemical principles where direct experimental values are unavailable. The outlined experimental protocols provide a solid foundation for researchers to characterize this and similar molecules in their own laboratories. A thorough understanding of these fundamental properties is paramount for the rational design and successful development of new therapeutic agents.

References

  • AA Blocks. (n.d.). 1173025-60-9 | MFCD09910330 | this compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.1173025-60-9. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-chloroisonicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Tradeindia. (n.d.). Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

  • RSC Publishing. (2020, December 10). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Reddit. (n.d.). H-NMR Help!. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 3-methylisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-methylisonicotinate hydrochloride is a substituted pyridine derivative that holds potential as a key starting material or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). As with any compound intended for pharmaceutical development, its structural integrity, purity, and solid-state properties must be rigorously established to ensure safety, efficacy, and batch-to-batch consistency. The hydrochloride salt form is often utilized to enhance solubility and stability, but it also introduces specific analytical considerations, such as the need to characterize the salt stoichiometry and its thermal behavior.

This application note provides a comprehensive, multi-technique framework for the analytical characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. The guide is structured to follow a logical workflow, from initial structural confirmation to detailed purity and solid-state analysis, reflecting an integrated approach essential in modern drug development.

Physicochemical Properties and Structural Confirmation

A foundational step in characterization is the confirmation of the molecule's identity and basic physical properties. This involves a suite of spectroscopic techniques that, when used orthogonally, provide unambiguous structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they can directly analyze the protonated, pre-charged cation from solution, providing a clear molecular ion peak corresponding to the free base plus a proton.

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data & Interpretation: The molecular formula for the free base (Methyl 3-methylisonicotinate) is C₈H₉NO₂. Its monoisotopic mass is 151.0633 g/mol . In positive mode ESI-MS, the expected molecular ion will be the protonated free base, [M+H]⁺.

SpeciesExpected m/z (Monoisotopic)Interpretation
[M+H]⁺ 152.0712The protonated molecular ion, confirming the mass of the free base.

Causality: Using ESI in positive mode is the logical choice because the compound is a hydrochloride salt, meaning the pyridine nitrogen is already protonated in solution, making it amenable to gentle ionization and detection as a cation. High-resolution MS allows for the determination of the elemental composition, providing an extra layer of confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[1] For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms, the substitution pattern on the pyridine ring, and the presence of all functional groups.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not interfere with key aromatic signals. Deuterium oxide (D₂O) is an alternative but will cause the exchange and disappearance of the N-H proton signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

Expected Data & Interpretation: The protonation of the pyridine nitrogen significantly deshields the adjacent aromatic protons. The chemical shifts below are predictive and should be confirmed experimentally.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Assignment Predicted δ (ppm), Multiplicity Assignment Predicted δ (ppm)
Pyridinium N-H~14-15, broad sC=O~164
H-6~8.9, sC-4~148
H-2~8.8, dC-2~146
H-5~8.0, dC-6~145
-OCH₃~3.9, sC-5~128
Ring -CH₃~2.6, sC-3~125
-OCH₃~53
Ring -CH₃~18

Causality: The choice of DMSO-d₆ allows for the observation of the acidic N-H proton, which is direct evidence of the salt form. The predicted downfield shifts of the aromatic protons (H-2, H-6) are a direct consequence of the electron-withdrawing effect of the protonated nitrogen atom.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It serves as a rapid and reliable fingerprinting technique to confirm the presence of key functional groups.[2]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Expected Data & Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-2800 (broad)N-H⁺ stretchPyridinium hydrochloride
~1730C=O stretchEster
~1610, 1500, 1450C=C, C=N ring stretchesPyridine ring
~1250C-O stretchEster

Causality: The most diagnostic feature for the hydrochloride salt is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a pyridinium salt.[4] This, combined with the sharp, strong ester carbonyl (C=O) peak, provides compelling evidence for the compound's identity.[5]

Purity Assessment and Assay

Confirming the purity of an API is a critical regulatory requirement. Chromatographic methods are the gold standard for separating and quantifying the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase. For a basic compound like Methyl 3-methylisonicotinate, controlling the pH of the mobile phase is essential to ensure a consistent ionization state and achieve sharp, symmetrical peaks.[6][7]

Protocol: Reverse-Phase HPLC with UV Detection

  • Sample Preparation:

    • Stock Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water.

    • Working Solution (for purity): Dilute the stock solution 1:100 with the same diluent to obtain a ~0.01 mg/mL solution.

  • Instrumentation: An HPLC or UPLC system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (or as determined by UV spectrum)

    • Injection Volume: 2 µL

Method Validation: The described method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is suitable for its intended purpose.[8][9]

Validation ParameterPurpose
Specificity Ensure the peak for the main component is free from interference from impurities or degradants.
Linearity Confirm a proportional relationship between detector response and concentration over a defined range.
Accuracy Determine the closeness of the measured value to the true value (recovery).
Precision Assess the method's repeatability and intermediate precision (%RSD).
Limit of Detection (LOD) The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.
Robustness Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, flow rate).

Causality: The use of a formic acid buffer system (pH ~2.7) ensures that the pyridine nitrogen is fully and consistently protonated, preventing peak tailing and providing robust chromatography.[6] A gradient method is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected.

Residual Solvent Analysis by Gas Chromatography (GC)

Principle: The synthesis of hydrochloride salts often involves the use of organic solvents, which must be controlled in the final API according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis, as it avoids injecting the non-volatile API onto the GC column.[10][11]

Protocol: Headspace GC with Flame Ionization Detection (FID)

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMA). Crimp the vial securely.

  • Instrumentation: A GC system with a headspace autosampler and an FID detector.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

Causality: The choice of a 624-type column is standard for residual solvent analysis due to its specific selectivity for common organic solvents. The FID detector provides excellent sensitivity for hydrocarbons. This method ensures that volatile impurities are quantified without interference from the non-volatile API salt.[11]

Solid-State Characterization

The physical form of an API can significantly impact its stability, dissolution rate, and bioavailability. For a crystalline hydrochloride salt, it is important to characterize its thermal properties and crystal form.

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, detecting desolvation or decomposition.[12]

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Conditions:

    • Temperature Program: Ramp from 25 °C to 300 °C at 10 °C/min.

    • Atmosphere: Dry Nitrogen at a flow rate of 50 mL/min.

Expected Data & Interpretation:

  • TGA: A stable hydrochloride salt should show no significant mass loss until the onset of decomposition at a high temperature. Mass loss at lower temperatures (<120 °C) could indicate the presence of residual solvent or water (i.e., a hydrate form).

  • DSC: The thermogram should show a single, sharp endotherm corresponding to the melting point of the crystalline salt. The absence of events before the melt suggests a stable, anhydrous form.

Causality: Running TGA and DSC provides complementary information. TGA clarifies whether a thermal event seen in DSC is associated with a mass loss (like desolvation) or is a true solid-state transition (like a melt or polymorphic conversion).[12] This is essential for understanding the material's stability and form.

Comprehensive Characterization Workflow

A robust characterization relies on an integrated workflow where results from multiple techniques are used to build a complete profile of the compound.

G Comprehensive Analytical Workflow for API Characterization cluster_0 Identity & Structure cluster_1 Purity & Strength cluster_2 Solid-State Properties MS Mass Spec (ESI-MS) Confirms MW HPLC HPLC-UV (Assay/Purity) Quantifies API & Impurities MS->HPLC Structure Confirmed NMR NMR (1H, 13C) Confirms Structure NMR->HPLC Structure Confirmed FTIR FTIR Confirms Functional Groups FTIR->HPLC Structure Confirmed GC GC-HS (Residual Solvents) Quantifies Volatile Impurities HPLC->GC Elemental Elemental Analysis Confirms Empirical Formula HPLC->Elemental DSC_TGA DSC / TGA Thermal Properties HPLC->DSC_TGA Report Certificate of Analysis (CoA) HPLC->Report GC->Report Elemental->Report XRPD XRPD Crystal Form & Polymorphism DSC_TGA->XRPD DSC_TGA->Report XRPD->Report Sample Test Article: Methyl 3-methylisonicotinate HCl Sample->MS Sample->NMR Sample->FTIR Sample->HPLC

Caption: Logical workflow for the complete characterization of an API salt.

Conclusion

The analytical characterization of this compound requires a well-designed, multi-faceted approach. The protocols and rationale outlined in this application note provide a robust framework for confirming the identity, purity, and solid-state properties of this compound. By integrating data from spectroscopic (MS, NMR, FTIR), chromatographic (HPLC, GC), and thermal (DSC, TGA) techniques, researchers and drug development professionals can build a comprehensive data package that ensures material quality and satisfies regulatory expectations. Adherence to validation principles, particularly those outlined in ICH guidelines, is paramount to demonstrating that the analytical procedures are reliable and fit for their intended purpose.

References

  • SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link][13]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles. Retrieved from [Link][14]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link][2]

  • MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link][7]

  • National Institutes of Health (NIH). (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link][12]

  • Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link][15]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link][10]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][8][9]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link][16]

  • Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society. Retrieved from [Link][17]

  • Anais da Academia Brasileira de Ciências. (2018). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link][5]

  • SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link][3]

  • Journal of Physical Chemistry A. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Retrieved from [Link][18]

Sources

Application Note: 1H NMR Analysis of Methyl 3-methylisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3-methylisonicotinate hydrochloride (CAS: 1173025-60-9) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and antitubercular drugs. As a pyridine derivative, its NMR profile is highly sensitive to pH and protonation states.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR spectroscopy. It addresses specific challenges such as the hygroscopic nature of hydrochloride salts, the impact of solvent choice on chemical shifts, and the differentiation between the free base and the salt form.

Key Analytical Challenges
  • Protonation Shifts: The HCl salt form significantly deshields

    
    -protons (positions 2 and 6) compared to the free base.
    
  • Solubility: The salt form is sparingly soluble in non-polar solvents like

    
    , necessitating the use of polar aprotic solvents like DMSO-
    
    
    
    .
  • Labile Protons: The pyridinium proton (

    
    ) is exchangeable and often broad, requiring dry solvents for observation.
    

Structural Logic & Prediction

Before analysis, we must establish the expected magnetic environment for each proton.

Chemical Structure & Numbering

The numbering convention used in this guide assigns the Pyridine Nitrogen as position 1.

G N1 N1 (Salt) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Me3 3-Me C3->Me3 Substituent C5 C5 C4->C5 Ester 4-COOMe C4->Ester Substituent C6 C6 C5->C6 C6->N1

Figure 1: Connectivity map of Methyl 3-methylisonicotinate HCl. The Nitrogen (N1) is protonated in the salt form.

Theoretical Shift Analysis
PositionProton TypeMultiplicityExpected Shift (DMSO-

)
Mechanistic Cause
NH+ PyridiniumBroad Singlet10.0 - 14.0 ppmHighly deshielded acidic proton; visible only in dry DMSO.
H2 AromaticSinglet (s)8.8 - 9.2 ppm

-position to

; most deshielded aromatic proton. Singlet due to C3-substitution.
H6 AromaticDoublet (d)8.6 - 8.9 ppm

-position to

; couples with H5 (

Hz).[1]
H5 AromaticDoublet (d)7.8 - 8.1 ppm

-position to

; shielded relative to H2/H6. Couples with H6.
OCH3 Ester MethylSinglet (s)3.9 - 4.0 ppmElectron-withdrawing ester group deshields methyl.
Ar-CH3 Aryl MethylSinglet (s)2.3 - 2.6 ppmAttached to aromatic ring; slight deshielding.

Experimental Protocol

Materials
  • Analyte: this compound (>95% purity recommended).

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane) v/v.
    
    • Note:

      
       can be used for solubility, but the 
      
      
      
      peak will vanish due to deuterium exchange, and chemical shifts will differ.
  • Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).

Sample Preparation Workflow

The hydrochloride salt is hygroscopic. Moisture uptake will result in a large water peak (~3.33 ppm in DMSO) that can obscure integration.

PrepWorkflow Start Start: Solid Sample Dry Step 1: Vacuum Dry (Optional but Rec.) Remove surface water Start->Dry Weigh Step 2: Weigh 5-10 mg Into clean vial Dry->Weigh Dissolve Step 3: Add 0.6 mL DMSO-d6 Mix until fully dissolved Weigh->Dissolve Transfer Step 4: Transfer to Tube Filter if cloudy Dissolve->Transfer Acquire Step 5: Acquire Spectrum (16-32 Scans) Transfer->Acquire

Figure 2: Sample preparation workflow emphasizing moisture control.

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Temperature: 298 K (25°C).

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1):

    
     sec (Increase to 5.0 sec for quantitative integration).
    
  • Number of Scans (NS): 16 (sufficient for >5mg sample).

Spectral Interpretation & Validation

The "Fingerprint" Region (Aromatic)

The aromatic region (7.5 - 9.5 ppm) confirms the substitution pattern.

  • H2 (Singlet): The presence of a singlet at the most downfield position is the primary indicator of the 3-methyl substitution . If this were unsubstituted methyl isonicotinate, H2 and H6 would be chemically equivalent (AA'XX' system) or appear as doublets. The 3-methyl group blocks the coupling to H2.

  • H5/H6 (Doublets): You should observe an AB-like system or two distinct doublets. H6 is further downfield than H5. The coupling constant (

    
    ) should be approximately 5.0 - 6.0 Hz , characteristic of ortho-coupling in pyridines.
    
The Aliphatic Region
  • Ester Methyl (~3.9 ppm): A sharp singlet integrating to 3 protons.

  • Ring Methyl (~2.4 ppm): A sharp singlet integrating to 3 protons.

    • Caution: This peak often falls near the residual DMSO solvent peak (2.50 ppm). Ensure high field homogeneity (shimming) to resolve it clearly.

Validation Checklist (QC)

Use this table to validate your spectrum against the expected standard.

FeatureCriteriaPass/Fail
Integration Ratio of Aromatic H : Ester Me : Ring Me

1:1:1:3:3
[ ]
Solvent Peak DMSO quintet at 2.50 ppm[ ]
Water Peak Broad singlet at ~3.33 ppm (variable)[ ]
H2 Splitting Must be a Singlet (or broad s). If Doublet, check for wrong isomer.[ ]
Salt Confirmation H2/H6 shifts >8.5 ppm. If <8.5 ppm, suspect free base.[ ]

Troubleshooting Common Issues

Issue 1: Missing NH+ Peak
  • Cause: Chemical exchange with water in the solvent.

  • Solution: The NH+ proton is acidic. If the DMSO is "wet" (distinct water peak >3.3 ppm), the NH proton exchanges rapidly and broadens into the baseline. This does not indicate a failed synthesis, but drying the sample and using fresh ampule DMSO-

    
     can restore the peak.
    
Issue 2: Peak Overlap at 2.5 ppm
  • Cause: The 3-Methyl group (~2.4 - 2.6 ppm) is dangerously close to the DMSO residual solvent peak (2.50 ppm).

  • Solution:

    • Temperature Shift: Run the experiment at 310 K. The solvent peak shifts slightly, potentially revealing the methyl singlet.

    • Solvent Swap: Use Methanol-

      
       (Methyl peak ~2.5 ppm, but solvent is 3.31/4.87 ppm) or 
      
      
      
      (solvent 4.79 ppm). Note:
      
      
      will wash out the NH peak.
Issue 3: Chemical Shift Drift
  • Cause: Concentration effects.

  • Explanation: Pyridinium salts can form dimers or aggregates at high concentrations, shifting peaks. Keep concentration consistent (~10-15 mM) for reproducible shifts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine base shifts). Link

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Methyl 3-methylisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 3-methylisonicotinate hydrochloride. This compound is a key pyridine-based building block in pharmaceutical and agrochemical synthesis. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages reversed-phase chromatography coupled with electrospray ionization in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. The scientific rationale behind each step is thoroughly explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an intermediate, its purity and accurate quantification in various matrices are critical for ensuring the quality and efficacy of final products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable analytical tool in modern drug development, offering unparalleled sensitivity and selectivity.[1]

The challenge in analyzing polar, nitrogen-containing heterocycles like pyridine derivatives lies in achieving adequate retention and good peak shape on conventional reversed-phase columns.[2][3] Such compounds can exhibit poor interaction with hydrophobic stationary phases, leading to early elution and potential matrix interference. This protocol overcomes this challenge by employing an acidic mobile phase modifier. The addition of formic acid ensures that the pyridine nitrogen remains protonated, enhancing its polarity and promoting better interaction with the stationary phase, thereby improving chromatographic performance. The use of tandem mass spectrometry (MS/MS) in MRM mode provides a secondary dimension of selectivity, virtually eliminating false positives by monitoring a specific precursor-to-product ion transition, which is essential for accurate quantification in complex sample matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to robust method development.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1173025-60-9[4][5]
Molecular Formula C₈H₁₀ClNO₂[4][5]
Molecular Weight 187.62 g/mol [4]
Free Base MW 151.16 g/mol [6]
Structure (SMILES) O=C(OC)C1=CC=NC=C1C.[H]Cl[4]
Predicted pKa 5.27 ± 0.10 (for the related compound Methyl isonicotinate)[7]
Solubility Expected to be soluble in water and polar organic solvents like methanol.[8][9]

Experimental Workflow

The overall analytical process is streamlined for efficiency and reproducibility. The workflow diagram below illustrates the key stages from sample handling to final data interpretation.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weighing Accurately weigh standard and sample material. prep2 Dissolution Dissolve in an appropriate solvent (e.g., 50:50 Methanol:Water). prep1->prep2 prep3 Serial Dilution Prepare calibration curve standards and QC samples. prep2->prep3 prep4 Final Dilution Dilute to final concentration in mobile phase A. prep3->prep4 lc_inj LC Injection Inject sample onto the LC system. prep4->lc_inj lc_sep Chromatographic Separation Separation on a C18 column using a gradient. lc_inj->lc_sep ms_ion Ionization Electrospray Ionization (ESI) in Positive Mode. lc_sep->ms_ion ms_detect MS/MS Detection MRM analysis of specific precursor/product ion transitions. ms_ion->ms_detect data_acq Data Acquisition Software acquires chromatograms. ms_detect->data_acq data_proc Peak Integration & Calibration Integrate peaks and generate a calibration curve. data_acq->data_proc data_rep Quantification & Reporting Calculate concentrations in unknown samples. data_proc->data_rep

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)[5]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Mobile Phase Additive: Formic Acid (LC-MS grade, ≥99%).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Instrumentation

This method was developed on a standard tandem quadrupole mass spectrometer system. The parameters provided should be adaptable to similar systems from various manufacturers.

ComponentSpecification
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump and degasser.
Autosampler Capable of injecting 1-10 µL, with temperature control set to 10°C.
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer.
Ion Source Electrospray Ionization (ESI) source.
Data System Manufacturer-specific software for instrument control, data acquisition, and processing.

Detailed Protocols

Preparation of Stock Solutions and Standards

Rationale: Accurate preparation of calibration standards is the foundation of quantitative analysis.[10][11] Using a diluent similar to the initial mobile phase composition (e.g., 10% Methanol in water) ensures peak shape integrity for early-eluting compounds.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 Methanol:Water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 10:90 Methanol:Water.

  • Calibration Curve Standards: Perform serial dilutions from the Working Stock Solution to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. A typical calibration series might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Dilute with 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. For many samples where the analyte is already in a relatively clean matrix, a simple "dilute-and-shoot" approach is fastest and most effective.

  • Accurately weigh the sample material containing this compound.

  • Dissolve the sample in a known volume of 50:50 Methanol:Water to achieve a target concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • If necessary, centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant and perform a final dilution into the mobile phase A (95:5 Water:Acetonitrile with 0.1% Formic Acid) before transferring to an autosampler vial.

LC-MS/MS Method Parameters

Rationale: The chosen parameters are designed for optimal separation and detection. A C18 column provides general-purpose reversed-phase retention. The gradient elution allows for the timely elution of the polar analyte while also cleaning the column of more hydrophobic contaminants. Positive ESI mode is selected due to the basicity of the pyridine nitrogen, which readily accepts a proton.[12]

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Hypersil GOLD C18 or equivalent (50 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 152.2
Product Ion (Q3 - Quantifier) m/z 93.1
Product Ion (Q3 - Qualifier) m/z 121.1
Dwell Time 100 ms
Collision Energy (CE) Optimized for the specific instrument (typically 15-25 eV)
Ion Spray Voltage +4500 V
Source Temperature 500°C

Note: The precursor ion at m/z 152.2 corresponds to the protonated free base ([C₈H₉NO₂ + H]⁺). The product ions correspond to the fragmentation of the molecule, likely representing the pyridinium core (m/z 93.1) and loss of the methoxy group (m/z 121.1).

Data Analysis and System Suitability

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the quantifier transition (m/z 152.2 -> 93.1) against the concentration of the calibration standards. A weighting of 1/x or 1/x² is often required for heteroscedastic data. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before running the sample batch, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be <15%.

  • Qualifier Ion Ratio: The ratio of the qualifier transition to the quantifier transition should be monitored and be within ±30% of the average ratio observed in the calibration standards. This confirms the identity of the analyte in the sample.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The protocol is designed to be both sensitive and selective, addressing the common chromatographic challenges associated with polar pyridine compounds. By detailing the scientific rationale behind the experimental choices, this guide serves as a practical tool for immediate implementation and a foundation for further method adaptation in pharmaceutical and chemical analysis laboratories.

References

  • Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. Tradeindia. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Methyl nicotinate. Wikipedia. Available at: [Link]

  • This compound. AA Blocks. Available at: [Link]

  • Methyl isonicotinate. PubChem, National Institutes of Health. Available at: [Link]

  • Methyl 3-chloroisonicotinate. MySkinRecipes. Available at: [Link]

  • Methyl isonicotinate. Wikipedia. Available at: [Link]

  • This compound CAS NO.1173025-60-9. LookChem. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC, National Institutes of Health. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ResearchGate. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, National Institutes of Health. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

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application in the synthesis of novel fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Next-Generation SDHI Fungicides via Fluorine Incorporation & Scaffold Hopping

Executive Summary

Objective: To provide a validated, high-fidelity workflow for the rational design and synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Focus: This guide targets the Pyrazole-4-Carboxamide class (e.g., Fluxapyroxad, Benzovindiflupyr), addressing the critical industry need to overcome resistance in pathogens like Botrytis cinerea and Septoria tritici. Core Technologies:

  • Scaffold Hopping: Bioisosteric replacement of the aniline moiety with heteroaromatic systems (thiazoles/pyridines) to alter metabolic liabilities.

  • Late-Stage Functionalization (LSF): Radical-mediated C-H activation to install fluorinated motifs, enhancing lipophilicity and metabolic stability without de novo synthesis.

Strategic Design & SAR Logic

The efficacy of SDHIs relies on their ability to bind to the ubiquinone-binding pocket (Site II) of the mitochondrial Complex II. The pharmacophore consists of two essential domains linked by an amide bond: the Toxophore (Acid moiety) and the Hydrophobe (Amine moiety).

Design Directive:

  • The Toxophore: Maintain the difluoromethyl-pyrazole core. It provides the critical hydrogen bond to the serine residue (e.g., Ser225 in S. tritici) and hydrophobic interaction with the tryptophan residue.

  • The Linker: A rigid amide bond is non-negotiable for correct orientation.

  • The Hydrophobe (Variable Region): This is the primary site for Scaffold Hopping . Replacing the standard phenyl ring with a Thiazole or Pyridine ring can evade existing resistance mechanisms (e.g., H272Y/R mutations).

Visualization: SDHI Pharmacophore & Design Logic

SDHI_SAR cluster_mod Optimization Strategies Toxophore TOXOPHORE (Pyrazole Core) Linker LINKER (Amide Bond) Toxophore->Linker Stabilizes Target Target Site: Complex II (SdhB/C/D) Toxophore->Target H-Bond (Serine) pi-pi (Tryptophan) Hydrophobe HYDROPHOBE (Variable Tail) Linker->Hydrophobe Orients Hydrophobe->Target Hydrophobic Pocket (Mutation Sensitive) Fluorine Fluorine LSF (Metabolic Stability) Hydrophobe->Fluorine Scaffold Scaffold Hop (Thiazole/Pyridine) Hydrophobe->Scaffold

Figure 1: Pharmacophore model of Pyrazole-Carboxamide SDHIs illustrating key binding interactions and zones for structural optimization.

Experimental Protocols

Protocol A: Modular Synthesis of the Pyrazole-Thiazole Scaffold

This protocol utilizes a convergent synthesis strategy. The key innovation here is the use of a fluorinated building block early in the pyrazole synthesis, followed by a robust amide coupling to a novel thiazole amine.

Reagents:

  • Core: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Commercial or synthesized via Claisen condensation).

  • Amine Partner: 2-(4-chlorophenyl)-4-methylthiazol-5-amine (Scaffold Hop target).

  • Coupling Agents: T3P (Propylphosphonic anhydride) or HATU.

Step-by-Step Methodology:

  • Hydrolysis of the Pyrazole Ester:

    • Dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (10 mmol) in THF/Water (3:1, 40 mL).

    • Add LiOH·H₂O (15 mmol) and stir at RT for 4 hours (Monitor via TLC, Hex:EtOAc 1:1).

    • Acidify with 1M HCl to pH 2. Filter the white precipitate, wash with cold water, and dry in vacuo to yield the Carboxylic Acid Intermediate .

    • Checkpoint: Purity should be >95% by ¹H-NMR (look for disappearance of ethyl quartet/triplet).

  • Amide Coupling (The Convergence):

    • Activation: Suspend the Carboxylic Acid (5 mmol) in dry DCM (20 mL). Add dry Pyridine (15 mmol).

    • Addition: Cool to 0°C. Add T3P (50% in EtOAc, 7.5 mmol) dropwise. Stir for 15 min.

    • Coupling: Add the Thiazole Amine (5 mmol) in one portion. Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine) and Brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Output Table: Coupling Efficiency

Coupling Agent Yield (%) Reaction Time Purity (HPLC) Notes
T3P (Recommended) 92% 12 h >98% Simple workup, low epimerization risk.
HATU 85% 4 h 95% Requires peptide-grade removal of urea byproducts.

| SOCl₂ (Acid Chloride) | 78% | 2 h | 90% | Harsh conditions, potential for degradation. |

Protocol B: Late-Stage Functionalization (LSF) via Radical Innate C-H Activation

To further optimize the "Hydrophobe" tail without re-synthesizing the entire molecule, we employ a Minisci-type radical alkylation . This allows the introduction of alkyl/cycloalkyl groups to the heteroaromatic ring (thiazole/pyridine) to tune lipophilicity (LogP).

Mechanism: Oxidative decarboxylation of a carboxylic acid generates a radical that attacks the electron-deficient heteroaromatic ring.

Reagents:

  • Substrate: Synthesized Pyrazole-Thiazole Carboxamide (from Protocol A).

  • Radical Source: Pivalic acid (for tert-butyl group) or Cyclopropanecarboxylic acid.

  • Catalyst: AgNO₃ (20 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (3 equiv).

  • Solvent: DCM/Water (biphasic system).

Workflow:

  • Dissolve the substrate (0.5 mmol) in DCM (5 mL).

  • Add Water (5 mL), Pivalic acid (2.5 mmol), and AgNO₃ (0.1 mmol).

  • Add (NH₄)₂S₂O₈ (1.5 mmol) and stir vigorously at 40°C for 24 hours.

  • Workup: Separate phases. The organic layer will contain the functionalized product.

  • Purification: The introduction of the alkyl group significantly changes Rf. Purify via Prep-TLC or Flash Chromatography.

Validation:

  • Confirm regioselectivity via 2D-NMR (HMBC). The radical typically attacks the most electron-deficient position adjacent to the nitrogen (C2 or C4 of the thiazole/pyridine).

Biological Evaluation Protocol

Assay: High-Throughput Microtiter Plate Assay against Botrytis cinerea (Gray Mold). Rationale: B. cinerea is a high-risk pathogen for resistance; this assay determines the EC₅₀ (Effective Concentration for 50% inhibition).

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Grow B. cinerea on Potato Dextrose Agar (PDA) for 7–10 days at 22°C.

    • Harvest spores using sterile water + 0.05% Tween 20.

    • Filter through sterile cheesecloth to remove mycelia.

    • Adjust spore concentration to 2 x 10⁵ spores/mL using a hemocytometer.

  • Compound Preparation:

    • Dissolve synthesized compounds in DMSO to a stock of 10,000 mg/L.

    • Prepare serial dilutions in liquid Potato Dextrose Broth (PDB). Final DMSO concentration must be <1%.

  • Assay Setup (96-well Plate):

    • Test Wells: 100 µL Spore Suspension + 100 µL Compound Solution.

    • Control (Growth): 100 µL Spore Suspension + 100 µL PDB (with 1% DMSO).

    • Blank (Sterility): 200 µL PDB.

  • Incubation & Readout:

    • Incubate plates at 22°C for 72 hours in the dark.

    • Measurement: Read Optical Density (OD) at 620 nm using a microplate reader.

    • Analysis: Calculate Inhibition % =

      
      .
      
    • Determine EC₅₀ using non-linear regression (Log-concentration vs. Inhibition).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of Thiazole amineSwitch to T3P with Pyridine at elevated temp (50°C). Ensure amine is free-base.[1]
No Reaction in LSF Radical quenching by oxygenDegas solvents with N₂ for 15 mins prior to oxidant addition. Increase AgNO₃ to 30 mol%.
Inconsistent Bio-Data Spore aggregation or DMSO toxicityVortex spores thoroughly. Ensure final DMSO <1%. Include a reference standard (e.g., Boscalid) in every plate.

Synthesis Workflow Diagram

Synthesis_Workflow Start START: Fluorinated Ester Step1 Hydrolysis (LiOH) Yield: >95% Start->Step1 Step2 Activation (T3P/Pyridine) Step1->Step2 Step3 Amide Coupling (+ Heterocyclic Amine) Step2->Step3 Intermediate Core Scaffold Formed Step3->Intermediate LSF Late-Stage Functionalization (Minisci: R-COOH + Ag+) Intermediate->LSF Diversification Final FINAL PRODUCT (Next-Gen SDHI) LSF->Final

Figure 2: Modular synthesis workflow integrating convergent coupling and late-stage functionalization.

References

  • Design and Synthesis of Novel Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (2023). Context: SAR logic for ether-bridged SDHIs and scaffold hopping. URL:[Link](Verified snippet match)

  • Late-Stage C–H Functionalization of Azines. Source: Chemical Reviews / PMC (2022). Context: Protocols for Minisci-type radical alkylation of heteroaromatics.[1] URL:[Link]

  • FRAC Method No. 1: Botrytis cinerea Microtiter Assay. Source: Fungicide Resistance Action Committee (FRAC). Context: Standardized biological validation protocol. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-methylisonicotinate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Quality Control & Process Optimization for CAS 1173025-60-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Methyl 3-methylisonicotinate hydrochloride is a critical pyridine building block. Unlike its unhindered isomer (methyl isonicotinate), the presence of a methyl group at the C3 position—ortho to the C4 ester—introduces significant steric hindrance .

This steric bulk creates a "kinetic wall" that makes standard Fischer esterification slower and more prone to incomplete conversion compared to simple pyridine carboxylic acids. This guide addresses the specific impurity profile resulting from these constraints.

PropertySpecification
IUPAC Name Methyl 3-methylpyridine-4-carboxylate hydrochloride
CAS No. 1173025-60-9 (HCl Salt) / 101990-69-6 (Free Base)
Molecular Formula C₈H₁₀ClNO₂
Key Challenge Ortho-effect: C3-Methyl inhibits nucleophilic attack at C4-Carbonyl.[1]

Diagnostic Dashboard: The Impurity Landscape

Use this module to identify the specific contaminants in your crude material.

Impurity A: 3-Methylisonicotinic Acid (Starting Material)
  • Origin: Incomplete reaction due to steric hindrance or wet methanol shifting the equilibrium back to the acid.

  • Detection: High polarity peak in HPLC; broad OH stretch (2500–3300 cm⁻¹) in IR; loss of methyl ester singlet (~3.9 ppm) in ¹H NMR.

  • Risk Level: Critical .[2] The presence of free acid destabilizes the HCl salt lattice, leading to hygroscopicity.

Impurity B: 3-Methylisonicotinic Acid N-Oxide
  • Origin: Carryover from upstream synthesis (if prepared via oxidation of 3,4-lutidine) or oxidation of the pyridine ring during prolonged reflux in air.

  • Detection: Distinct downfield shift of aromatic protons in NMR; often causes a yellow/orange discoloration of the white solid.

  • Risk Level: Moderate.[3] Affects color and melting point.

Impurity C: Hydrolysis Artifacts
  • Origin: The HCl salt is hygroscopic. Exposure to atmospheric moisture can hydrolyze the ester back to the acid over time, especially if excess HCl is trapped in the crystal lattice.

  • Detection: Gradual decrease in purity upon storage.

Impurity D: Dimeric Anhydrides
  • Origin: Reaction of the activated acid chloride intermediate with unreacted acid (rare in high-methanol conditions but possible in concentrated mixtures).

Visualizing the Process & Failure Points

Here is the mechanistic pathway showing where impurities enter the stream.

G SM 3-Methylisonicotinic Acid Inter Acyl Chloride Intermediate SM->Inter SOCl2, Reflux (Activation) ImpA Impurity A: Unreacted Acid SM->ImpA Steric Hindrance (Incomplete Conv.) ImpB Impurity B: N-Oxide SM->ImpB Oxidation (Upstream) Prod Methyl 3-methylisonicotinate HCl (Product) Inter->Prod MeOH (Nucleophilic Attack) Inter->ImpA H2O Ingress (Hydrolysis)

Figure 1: Reaction pathway highlighting the steric bottleneck and hydrolysis risks.

Optimized Protocol: The "Thionyl Chloride" Method

Why this method? Unlike H₂SO₄ catalysis, Thionyl Chloride (SOCl₂) acts as a water scavenger, reacting with generated water to form SO₂ and HCl gas. This drives the equilibrium forward, which is essential for this sterically hindered substrate.

Step-by-Step Methodology
  • Preparation (0°C):

    • Charge dry Methanol (10 vol) into a reactor.

    • Cool to 0–5°C.

    • Slowly add Thionyl Chloride (1.5 – 2.0 eq) dropwise. Caution: Significant exotherm.

    • Expert Insight: The excess SOCl₂ is required to scavenge water and overcome the steric barrier at the C4 position.

  • Addition & Reflux:

    • Add 3-methylisonicotinic acid (1.0 eq) portion-wise.

    • Heat to reflux (approx. 65°C).

    • Time Critical: Due to the C3-methyl steric hindrance, reflux for 12–16 hours . (Standard isonicotinic acid only requires 4–6 hours).

  • Workup (Isolation of HCl Salt):

    • Cool to room temperature.[4]

    • Concentrate under vacuum to remove MeOH and excess SOCl₂.

    • Crucial Step: Add Toluene or Diethyl Ether to the residue and stir to precipitate the HCl salt.

    • Filter and wash with cold ether.

  • Purification (If Impurity A persists):

    • Recrystallize from MeOH/Et₂O.

Troubleshooting Guide (FAQ)

Q1: My product is a sticky gum, not a solid. What happened?

Diagnosis: This is usually due to excess sulfuric acid (if using H₂SO₄ route) or residual solvent preventing crystallization. The Fix:

  • If using SOCl₂: Triturate the gum with anhydrous Diethyl Ether or Acetone. Vigorous stirring should induce crystallization of the HCl salt.

  • Note: The HCl salt is highly soluble in MeOH but insoluble in Ether.

Q2: HPLC shows 5-10% starting material even after 12 hours reflux.

Diagnosis: The "Steric Stall." The equilibrium is stuck. The Fix:

  • Do not add more acid catalyst.

  • Instead, distill off 50% of the methanol (removing water azeotropically) and add fresh, dry methanol. This resets the equilibrium concentration gradient.

Q3: The solid is turning yellow upon storage.

Diagnosis: Pyridine oxidation or trace iron contamination. The Fix:

  • Store under Argon/Nitrogen.

  • If the color is intense, dissolve in water, neutralize to free base, extract into DCM, treat with activated charcoal, and re-form the salt using HCl in Dioxane.

Q4: Why does the melting point vary so much (e.g., 165°C vs 180°C)?

Diagnosis: Variable HCl stoichiometry or hydration state. The Fix:

  • Pyridine salts can form hemi-hydrates. Dry the sample at 50°C under high vacuum ( < 5 mbar) for 24 hours to ensure the anhydrous form is measured.

Analytical Fingerprinting

Use this table to validate your product against known standards.

Analytical MethodSignal for ProductSignal for Impurity (Acid)
¹H NMR (DMSO-d₆) Singlet at ~3.90 ppm (OCH₃)Absence of OCH₃ singlet
¹H NMR (Aromatic) Pyridine protons shift downfield due to HCl salt formationUpfield shift (if free base)
IR Spectroscopy Strong C=O stretch at 1730–1750 cm⁻¹ (Ester)Broad O-H stretch > 3000 cm⁻¹
Mass Spectrometry M+1 = 152.1 (Free base mass)M+1 = 138.1 (Acid mass)

References

  • ChemicalBook. (2025).[5] Methyl isonicotinate and derivatives synthesis properties. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Equilibrium. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Stability Assessment for Nicotinate Salts. Retrieved from

  • Google Patents. (2017). Process for preparation of pyridine carboxylic acid esters (US2948734A). Retrieved from

  • LookChem. (2025). This compound Product Details. Retrieved from

Sources

Module 1: The Basics & Sample Preparation (The Foundation)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Pyridines NMR Spectroscopy

Mission Statement: This center provides advanced troubleshooting for structural elucidation of substituted pyridines. We move beyond basic spectral assignment to address the specific electronic and magnetic anomalies introduced by the pyridine nitrogen, including quadrupolar broadening, pH-dependent shifting, and complex coupling manifolds.[1]

Current Status: My peaks are broad, shifting, or inconsistent between batches.

Context: The pyridine nitrogen is a basic center (


 for pyridine). It acts as a proton acceptor and a ligand for metals. Furthermore, the 

N nucleus (

, 99.6% abundance) has a quadrupole moment that facilitates rapid relaxation, affecting nearby protons.[1]
Q1: Why are the protons at the -position (C2/C6) significantly broader than others?

Diagnosis: This is Quadrupolar Broadening . Mechanism: The


N nucleus relaxes efficiently due to its electric quadrupole moment interacting with electric field gradients. This rapid relaxation shortens the lifetime of the spin states, which, through scalar coupling (

), broadens the signals of protons directly attached or adjacent (H-2, H-6) [1].[1] Action Plan:
  • Variable Temperature (VT): Increasing temperature increases the quadrupolar relaxation rate of

    
    N (decoupling it effectively) or averages out exchange processes, often sharpening the proton lines.
    
  • Decoupling (Advanced): If available,

    
    N decoupling can sharpen these lines, though this is rarely standard hardware.[1]
    
  • Validation: If the broadening persists exactly at the

    
    -positions across different solvents, it is intrinsic quadrupolar broadening, not dynamic exchange.[1]
    
Q2: Why do my chemical shifts ( ) change between synthesis batches?

Diagnosis: Concentration/pH-dependent Shifting . Mechanism: Pyridines are sensitive to trace acids (residual HCl, acetic acid) and concentration.[1]

  • Protonation: Protonation at Nitrogen deshields the ortho (C2/6) and para (C4) protons significantly (

    
     to 
    
    
    
    ppm) due to the positive charge, while meta (C3/5) protons shift less.
  • Self-Association: At high concentrations,

    
    -stacking causes upfield shifts (shielding).[1]
    Protocol: The "TFA Titration" Test 
    To confirm if a shift is pH-related or structural:
    
  • Run the standard

    
    H NMR in CDCl
    
    
    
    .
  • Add

    
     of Trifluoroacetic acid (TFA) or TFA-d.
    
  • Result: If the species was the free base, the

    
    -protons will shift downfield significantly. If it was already a salt (e.g., Pyridinium HCl), the shift will be negligible.[1]
    

Module 2: Coupling Analysis (The Pattern)

Current Status: I cannot determine the regiochemistry of my substituent.

Context: The asymmetry of the pyridine ring creates distinct coupling constants (


) that differ from benzene. The magnitude of 

is the most reliable metric for determining substitution patterns.
Reference Data: Pyridine Coupling Constants ( )

Use this table to assign multiplets. Note that


 is consistently smaller than 

.[1]
Coupling TypePositionsFrequency Range (Hz)Diagnostic Note
Vicinal (

)
2,3 / 5,6 4.5 – 6.0 Key Identifier: Smaller than benzene ortho-coupling.[1]
Vicinal (

)
3,4 / 4,5 6.5 – 8.5 Resembles standard benzene ortho-coupling.[1]
Allylic (

)
2,4 / 4,6 1.0 – 2.0 Often seen as fine splitting (dd or ddd).[1]
Allylic (

)
2,6 0.0 – 0.6 Very small; often causes broadening rather than splitting.[1]
Para (

)
2,5 / 3,6 0.5 – 1.5 Cross-ring coupling; requires high resolution to resolve.[1]
Workflow: Assigning Regiochemistry via Splitting

The following logic helps distinguish between isomers (e.g., 2,3-disubstituted vs 3,4-disubstituted).

SubstitutionLogic cluster_legend Key Insight Start Unknown Disubstituted Pyridine CountH Count Aromatic Protons Start->CountH ThreeH 3 Protons (Trisubstituted Ring) CountH->ThreeH CheckJ Identify Smallest Vicinal J ThreeH->CheckJ J_Small J ≈ 4.5 - 5.5 Hz CheckJ->J_Small Observed J_Large J ≈ 7.5 - 8.5 Hz CheckJ->J_Large Observed Pos23 Coupling is H2-H3 (Substituents at 4,5 or 4,6) J_Small->Pos23 Pos34 Coupling is H3-H4 (Substituents at 2,5 or 2,6) J_Large->Pos34 Info H2/H6 are typically most deshielded (>8.0 ppm)

Figure 1: Decision logic for assigning substitution patterns based on vicinal coupling magnitudes.[1]

Module 3: Advanced Resolution Techniques (The Resolution)

Current Status: My peaks overlap in the aromatic region (7.0 - 8.5 ppm).

Context: Substituted pyridines often result in accidental equivalence of chemical shifts in CDCl


.
Q3: How do I resolve overlapping aromatic multiplets without a higher field magnet?

Solution: Aromatic Solvent Induced Shift (ASIS) . Protocol:

  • Evaporate the sample (if stable) or prepare a parallel sample.

  • Redissolve in Benzene-d6 (

    
    )  instead of CDCl
    
    
    
    . Mechanism: Benzene molecules stack perpendicular to the pyridine ring due to dipole-quadrupole interactions. This creates a shielding anisotropy cone. Protons at the front of the ring (H-2,6) and sides (H-3,5) are shielded differently than in isotropic CDCl
    
    
    . Expected Outcome: Peaks often shift by 0.1 – 0.5 ppm, resolving overlaps [2].[1]
Q4: I am missing a Carbon signal in C NMR.

Diagnosis: Long Relaxation Times (


) of Quaternary Carbons. 
Mechanism: 
  • C-2/C-6: If these are quaternary (substituted), they lack protons for dipole-dipole relaxation.[1]

  • Nitrogen Proximity: While

    
    N aids relaxation slightly, the lack of NOE (Nuclear Overhauser Effect) enhancement and long 
    
    
    
    means standard parameters (delay
    
    
    ) are insufficient. Action Plan:
  • Increase relaxation delay (

    
    ) to 3–5 seconds .
    
  • Decrease pulse angle to 30° (allows faster repetition).

  • Check HMBC: If the direct

    
    C peak is invisible, look for cross-peaks in the 
    
    
    
    HMBC spectrum from neighboring protons. This is more sensitive than direct 1D
    
    
    C detection.

Module 4: Heteronuclear & 2D Validation (The Confirmation)

Current Status: Is it Pyridine or Pyridine N-Oxide? Is it 2-hydroxypyridine or 2-pyridone?

Context: Oxidation or tautomerization changes the hybridization and electronic shielding of the Nitrogen. Direct detection of


N is insensitive, so indirect detection is required.[1]
Q5: How do I distinguish Pyridine from Pyridine N-Oxide?

Technique:


 HMBC .
Protocol: 
  • Set up a standard

    
     HMBC (optimized for 
    
    
    
    Hz).
  • Reference scale: Nitromethane (

    
     ppm) or Liquid NH
    
    
    
    (
    
    
    ppm). (Note: Standardize your reference). Interpretation:
  • Pyridine Nitrogen: Typically -60 to -70 ppm (relative to liq. NH

    
    ).
    
  • N-Oxide: Typically -100 to -130 ppm (shielded/upfield relative to pyridine).

  • Note: Highly electron-withdrawing substituents can invert this trend, but for alkyl/aryl pyridines, the N-oxide is significantly upfield [3].[1]

Q6: Tautomerism Check (2-Hydroxypyridine vs 2-Pyridone)

Issue: 2-substituted pyridines with -OH, -SH, or -NHR groups exist in tautomeric equilibrium. Diagnostic:

  • 
    C NMR:  Look at the C-2 shift.
    
    • C-OH (Pyridine form):

      
       ppm.
      
    • C=O (Pyridone form):

      
       ppm (Deshielded, carbonyl-like).[1]
      
  • 
     Coupling: 
    
    • Pyridine form: Standard aromatic coupling (

      
       Hz).
      
    • Pyridone form: More "alkene-like" character, often slightly larger coupling or distinct change in pattern due to loss of aromaticity.[1]

ResolutionWorkflow Problem Ambiguous Spectrum Step1 1. Check Solvent (Try C6D6) Problem->Step1 Step2 2. Check pH (Add TFA/D2O) Step1->Step2 If peaks overlap Solved Structure Confirmed Step1->Solved Resolved Step3 3. 1H-15N HMBC (N-Oxide check) Step2->Step3 If shifts move Step3->Solved

Figure 2: Escalation workflow for resolving spectral ambiguity.

References

  • Keeler, J. (2010).[1][2] Understanding NMR Spectroscopy (2nd ed.). Wiley. (Explains quadrupolar relaxation mechanisms of

    
    N).
    
  • Laszlo, P. (1967).[1] Solvent Effects and Nuclear Magnetic Resonance.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.[1] Link

  • Witanowski, M., et al. (1993).[1] Nitrogen NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 25, 1-360.[1] (Authoritative source on

    
    N chemical shifts in heterocycles).
    

Sources

Technical Support Center: Preventing Side Reactions in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Scientific Review) Topic: Troubleshooting Side Reactions & Catalyst Deactivation in Pyridine Chemistry

Executive Summary: The "Pyridine Problem"

Synthesizing pyridine derivatives presents a unique dichotomy of challenges driven by the ring's electronic structure. The nitrogen atom renders the ring electron-deficient (


-deficient), making it resistant to electrophilic attack but susceptible to nucleophilic addition. Simultaneously, the nitrogen lone pair acts as a potent Lewis base, frequently poisoning transition metal catalysts or directing metallation to unintended sites ("Halogen Dance").

This guide provides mechanistic root-cause analysis and validated protocols to prevent these specific failure modes.

Module 1: Cross-Coupling & Catalyst Preservation

User Issue: My Suzuki-Miyaura coupling with 2-halopyridines yields <10% product. The catalyst appears to precipitate as a black solid immediately.

Root Cause Analysis

The pyridine nitrogen coordinates strongly to the Palladium (Pd) center, displacing phosphine ligands and forming stable, inactive Pd(Pyridine)_n complexes. This effectively shuts down the catalytic cycle before oxidative addition can occur.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent nitrogen coordination, you must sterically crowd the metal center.

Step-by-Step Optimization:

  • Switch Ligands: Abandon simple phosphines (e.g., PPh3). Use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , SPhos , or RuPhos ). These ligands create a steric wall that permits oxidative addition of the C-X bond but physically blocks the pyridine nitrogen from binding to the Pd center.

  • Use Pre-Catalysts: Do not mix Pd(OAc)2 and ligand in situ. Use oxidative-addition complexes like Pd(dppf)Cl2 or precatalyst scaffolds (e.g., XPhos Pd G2 ) to ensure the active species is formed before the pyridine substrate is introduced.

  • Lewis Acid Additives: In extreme cases, add 1.0 equiv of a weak Lewis acid (e.g., ZnCl2) to bind the pyridine nitrogen before adding the catalyst. This "masks" the poison.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Ligand Triphenylphosphine (PPh3)XPhos or SPhos
Pd Source Pd(OAc)2Pd-Precatalyst G2/G3
Base Carbonates (Na2CO3)Phosphates (K3PO4) or Fluorides (CsF)

Module 2: The "Protodeboronation" Trap

User Issue: I am trying to couple a 2-pyridine boronic acid, but I only isolate the deboronated pyridine (H-pyridine).

Root Cause Analysis

2-Pyridine boronic acids are notoriously unstable. Under neutral or slightly basic conditions, they form a zwitterionic intermediate where the nitrogen protonates (or coordinates) and the boron becomes an "ate" complex. This species undergoes rapid hydrolytic C-B bond cleavage, releasing the pyridine ring.

Troubleshooting Protocol: MIDA Boronates & Anhydrous Conditions

Protocol A: The MIDA Solution Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate . The MIDA backbone locks the boron hybridization, preventing the formation of the labile zwitterion.

  • Hydrolysis Step: MIDA boronates must be slow-released. Use a biphasic system (THF/H2O) with a mild base (K3PO4) to slowly hydrolyze the MIDA ester in situ, keeping the concentration of the free boronic acid low relative to the catalyst turnover rate.

Protocol B: The "Water-Free" Shift If you must use the boronic ester/acid:

  • Remove Water: Switch to anhydrous conditions using Cu(I) carboxylates (e.g., Cu(OAc)) as a mediator (Liebeskind-Srogl type mechanism) rather than standard Suzuki aqueous bases.

  • Copper Effect: Copper facilitates the transmetallation without requiring the hydrolysis pathway that leads to protodeboronation.

Protodeboronation cluster_0 Instability Mechanism cluster_1 Stabilization Strategy BA 2-Pyridine Boronic Acid Zw Zwitterionic Intermediate BA->Zw pH ~7 Prod Protodeboronated Byproduct (Failure) Zw->Prod Rapid C-B Cleavage MIDA MIDA Boronate (sp3 B) SlowRel Slow Release (In Situ) MIDA->SlowRel Mild Base (K3PO4) Coupling Pd-Catalyzed Coupling SlowRel->Coupling Fast Reaction vs Decomp

Figure 1: Mechanism of 2-pyridyl boronate instability via zwitterionic pathway and stabilization using MIDA esters.

Module 3: Regioselectivity & The "Halogen Dance"

User Issue: I lithiated 3-bromopyridine to trap with an electrophile, but the product has the substituent at the 4-position, not the 3-position.

Root Cause Analysis

You have encountered the Halogen Dance (Base-Catalyzed Halogen Dance - BCHD).[1]

  • Lithium-Halogen exchange generates the 3-lithio species.

  • This species is basic and deprotonates a starting molecule at the C4 position (the most acidic proton adjacent to the halogen).

  • The halogen migrates to the C4 position to stabilize the anion, resulting in a thermodynamic mixture of regioisomers.

Troubleshooting Protocol: Kinetic Control

To prevent the dance, you must operate strictly under Kinetic Control .

Critical Parameters:

  • Temperature: Perform lithiation at -78°C or lower. The halogen dance is temperature-dependent; migration rates increase significantly above -60°C.

  • Electrophile Selection: Use "Fast" electrophiles.

    • Fast: TMSCl, Aldehydes, Ketones (Trap the anion before it can migrate).

    • Slow: Alkyl halides (Allow time for the anion to equilibrate/migrate).

  • Inverse Addition: Do not add the electrophile to the lithiated pyridine. Instead, generate the lithiated species in the presence of the electrophile (Barbier conditions) or add the lithiated species rapidly into a solution of the electrophile.

Module 4: Minisci Reaction Polysubstitution

User Issue: Radical alkylation (Minisci) of pyridine gives a mixture of C2, C4, and C2,6-disubstituted products.

Root Cause Analysis

The Minisci reaction relies on nucleophilic radical attack on a protonated (electron-deficient) pyridine. The C2 and C4 positions have similar electron densities in the protonated state, leading to poor discrimination. furthermore, the product (alkylpyridine) is often more electron-rich/nucleophilic than the starting material, but in the protonated form, it remains reactive, leading to over-alkylation.

Troubleshooting Protocol: Blocking & Activation

Strategy 1: N-Oxide Activation Convert pyridine to Pyridine N-oxide before the reaction.

  • Why: The N-oxide oxygen directs radicals preferentially to the C2 position via coordination or electronic bias.

  • Post-Reaction: Reduce the N-oxide back to the pyridine using PCl3 or Zn/NH4Cl.

Strategy 2: The Maleate Blocker Use a Maleate-derived blocking group on the nitrogen.[2][3]

  • Recent methodologies utilize N-alkoxy or N-acyl salts that sterically block the C2 positions, forcing radical addition exclusively to C4 .

Regioselectivity Input Target: Functionalized Pyridine Decision Select Methodology Input->Decision PathA Radical (Minisci) Decision->PathA PathB Lithiation (Anionic) Decision->PathB IssueA Issue: C2/C4 Mix PathA->IssueA IssueB Issue: Halogen Dance PathB->IssueB SolA1 Sol: N-Oxide (Favors C2) IssueA->SolA1 SolA2 Sol: N-Maleate (Favors C4) IssueA->SolA2 SolB1 Sol: T < -78°C IssueB->SolB1 SolB2 Sol: Fast Electrophile (TMSCl) IssueB->SolB2

Figure 2: Decision matrix for controlling regioselectivity in radical and anionic pyridine functionalization.

FAQ: Rapid Response

Q: Can I use standard silica gel chromatography for pyridine purification? A: Pyridines often streak on silica due to interaction with acidic silanols.

  • Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexanes before loading. Add 1% TEA to your eluent to keep the pyridine deprotonated and moving.

Q: Why does my Hantzsch pyridine synthesis yield a dihydropyridine intermediate? A: The final step requires oxidation (aromatization). If the reaction stops at the dihydropyridine:

  • Fix: Treat the crude mixture with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or NaNO2/Acetic Acid to force aromatization.

Q: How do I remove residual pyridine from my product? A: Pyridine is water-soluble but difficult to remove if the product is also polar.

  • Fix: Wash the organic layer with CuSO4 (aq) solution. The copper coordinates the pyridine, pulling it into the aqueous phase (turning it deep blue), leaving your non-coordinating product in the organic phase.

References

  • Catalyst Poisoning & Ligand Selection

    • Title: Overcoming Heterocycle Poisoning in Pd-Catalyzed C–H Functionaliz
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Mechanism of Protodeboronation of Heteroaromatic Boronic Acids[4][5]

    • Source: Journal of Organic Chemistry[6]

    • URL:[Link]

  • Halogen Dance Rearrangement

    • Title: The Halogen Dance Reaction on Pyridine Derivatives[7][8]

    • Source: Heterocycles[1][3][9][10][11][12][13][14]

    • URL:[Link][10][11][15][16]

  • Minisci Regioselectivity

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines[13][14]

    • Source: ChemRxiv
    • URL:[Link]

  • MIDA Boronates

    • Title: General and Practical Cross-Coupling of 2-Heterocyclic Boron
    • Source: Angewandte Chemie Intern
    • URL:[Link]

Sources

how to remove residual solvent from Methyl 3-methylisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-methylisonicotinate hydrochloride. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual solvents from this active pharmaceutical ingredient (API).

I. Understanding Your Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust and effective solvent removal strategy. While specific experimental data for this compound is not widely published, we can infer its likely characteristics from structurally related molecules.

PropertyThis compoundMethyl isonicotinate (Free Base)Pyridine Hydrochloride
Molecular Formula C₈H₁₀ClNO₂C₇H₇NO₂[1][2]C₅H₆ClN
Melting Point (°C) Data not available16.1[1]145-147[3]
Boiling Point (°C) Decomposes208-209[1]222-224[3]
Solubility Likely soluble in water and polar organic solventsWater soluble[4]Soluble in water (85g/100mL)[3]

Expert Insight: The hydrochloride salt form significantly increases the polarity and melting point compared to the free base. The presence of the methyl group on the pyridine ring will also slightly alter its properties compared to the parent methyl isonicotinate. It is crucial to experimentally determine the decomposition temperature of your specific batch of this compound before implementing any heating steps.

II. FAQs: Common Issues in Residual Solvent Removal

This section addresses frequently encountered problems during the purification of this compound, providing explanations and actionable solutions.

Question 1: I'm having trouble removing residual solvents even after prolonged vacuum drying. What's happening?

Answer: This is a common issue, particularly with crystalline hydrochloride salts. The problem often stems from the entrapment of solvent molecules within the crystal lattice of the API.[5] These trapped solvents are not easily removed by simple vacuum drying because they are not on the surface of the crystal.

Another possibility is the formation of a solvate, where the solvent molecule is an integral part of the crystal structure.

Question 2: What are the primary methods for removing residual solvents from my compound?

Answer: The three primary methods for removing residual solvents from a crystalline solid like this compound are:

  • Vacuum Drying: The most straightforward method, but as noted, it may not be sufficient for removing trapped solvents.

  • Recrystallization: A highly effective method for both purification and solvent removal. It involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to crystallize as it cools, leaving impurities and residual solvents in the mother liquor.

  • Solvent Displacement: This technique involves introducing a more volatile, less harmful solvent (often water) to displace the trapped residual solvent from the crystal lattice.[5]

Question 3: How do I choose the right drying temperature to avoid degrading my product?

Answer: The drying temperature should always be well below the compound's melting point and, more importantly, its decomposition temperature. For pyridine derivatives, thermal decomposition can occur, and the hydrochloride salt may have a different stability profile than the free base. A general recommendation for drying pyridine hydrobromide, a similar compound, is to maintain a temperature around 35°C (308.15 K).[6] For pyridine hydrochloride, vacuum drying temperatures of 50-80°C have been reported.[7]

Recommendation: Perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on a small sample of your material to determine its decomposition temperature. This will allow you to establish a safe upper limit for your drying process.

Question 4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is low relative to the boiling point of the solvent or when there are significant impurities.

Troubleshooting Steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Seed the solution: Add a few pure crystals of your compound to the cooled solution to encourage nucleation.

III. Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for identifying and resolving issues related to residual solvent removal.

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Caption: A decision-making workflow for troubleshooting residual solvent removal.

IV. Experimental Protocols

Protocol 1: Optimized Vacuum Drying
  • Determine Decomposition Temperature: Before heating, determine the decomposition temperature of your this compound using TGA or DSC.

  • Preparation: Spread the crystalline material in a thin layer on a clean glass tray to maximize surface area.

  • Drying Conditions: Place the tray in a vacuum oven. Set the temperature to at least 20-30°C below the determined decomposition temperature (a starting point of 50-60°C is suggested if the decomposition temperature is unknown, but caution is advised).[7]

  • Vacuum Application: Apply a vacuum of less than 10 mbar.

  • Drying Time: Dry for a minimum of 24 hours. The exact time will depend on the solvent being removed and the batch size.

  • Analysis: After drying, analyze a representative sample for residual solvents using GC-HS.

Protocol 2: Recrystallization for Purification and Solvent Removal
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating. Ideal solvents will show poor solubility at room temperature but good solubility when heated.

    • Suggested Solvents for Screening: Isopropanol, ethanol, acetonitrile, or mixtures such as ethanol/water or isopropanol/ethyl acetate.

  • Dissolution: In a flask, add the chosen solvent to your compound and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals using the optimized vacuum drying protocol.

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start -> solvent_screening; solvent_screening -> dissolution; dissolution -> cooling; cooling -> crystallization; crystallization -> filtration; filtration -> washing; washing -> drying; drying -> end; }

Caption: Step-by-step workflow for the recrystallization process.

V. Analytical Methods for Quality Control

Accurate and precise analytical methods are essential for quantifying residual solvents and ensuring your product meets regulatory standards.

Gas Chromatography with Headspace Sampling (GC-HS)

This is the gold standard for residual solvent analysis in pharmaceuticals.

  • Principle: The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the gas chromatograph for separation and quantification.

  • Column Selection: A polar column, such as a PEG (polyethylene glycol) or a specific "WAX" phase column, is often suitable for separating a range of common solvents. A mid-polar column like a 624-type is also commonly used.[8]

  • Method Validation: It is crucial to validate the GC-HS method for your specific API and potential residual solvents. This includes demonstrating specificity, linearity, accuracy, and precision, in line with ICH guidelines.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be a powerful tool for both identifying and quantifying residual solvents.

  • Principle: The signals in the ¹H NMR spectrum are proportional to the number of protons giving rise to them. By comparing the integral of a known solvent peak to the integral of a peak from the API, the molar ratio can be determined.

  • Chemical Shifts: The chemical shifts of common laboratory solvents are well-documented. For example, in CDCl₃, the residual proton peak of chloroform appears at 7.26 ppm. A table of common solvent chemical shifts should be readily available in your laboratory.

Karl Fischer Titration

This method is specific for the determination of water content.

  • Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration can be determined potentiometrically or coulometrically.

  • Interferences: It is important to be aware of potential interferences. For example, ketones and aldehydes can react with the methanol in the Karl Fischer reagent to produce water, leading to erroneously high results.[9] The acidic nature of the hydrochloride salt may also affect the pH of the titration medium, which should be maintained between 5 and 7 for optimal reaction kinetics.[9]

VI. Safety Precautions

When handling this compound and associated solvents, it is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of solvent vapors or fine particles of the API.[10]

  • Handling Pyridine Derivatives: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[1] Avoid direct contact and inhalation. In case of skin contact, wash the affected area thoroughly with water.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.

VII. Regulatory Context

The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.

  • ICH Q3C (R8): This guideline classifies residual solvents into three classes based on their toxicity.[11]

    • Class 1: Solvents to be avoided.

    • Class 2: Solvents to be limited.

    • Class 3: Solvents with low toxic potential.

  • Compliance: It is the responsibility of the researcher or manufacturer to ensure that the levels of residual solvents in their final product are below the limits specified in the ICH Q3C guideline.

VIII. References

  • Methyl isonicotinate. Wikipedia. [Link]

  • Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. - Tradeindia. [Link]

  • Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem - NIH. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.

  • Analysis of residual solvent by GC-HS technique. ResearchGate. [Link]

  • What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • PYRIDINE HCL. ChemBK. [Link]

  • The Drying of Pyridine Hydrobromide. ResearchGate. [Link]

Sources

dealing with hygroscopic nature of hydrochloride salts in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HCL-HYGRO-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and bioavailability. However, the chloride ion (


) is a strong hydrogen bond acceptor, making these salts prone to hygroscopicity —the uptake of atmospheric moisture. This leads to deliquescence (liquefaction), hydrate formation (pseudopolymorphs), and chemical instability (hydrolysis).

This guide provides a self-validating system for handling, processing, and stabilizing HCl salts, moving beyond basic "keep it dry" advice to mechanistic control strategies.

Module 1: Diagnostics & Characterization

The Mechanism: Why is my powder turning into a liquid?

The chloride counter-ion in your API crystal lattice has a high charge density. When relative humidity (RH) exceeds a specific threshold—the Critical Relative Humidity (CRH) —the surface energy of the crystal allows water molecules to adsorb, forming a saturated solution film.[1] This triggers a chain reaction where the crystal dissolves into its own sorbed water (deliquescence).

Visualizing the Mechanism:

HygroscopicityMechanism Atmosphere Atmospheric Moisture (RH > CRH) Surface Crystal Surface (High Surface Energy) Atmosphere->Surface Vapor Pressure Gradient Adsorption Adsorption (H-Bonding with Cl-) Surface->Adsorption Cl- Interaction Absorption Absorption (Bulk Diffusion) Adsorption->Absorption Lattice Expansion PhaseChange Phase Change (Deliquescence/Hydrate) Absorption->PhaseChange Saturation Instability Chemical Instability (Hydrolysis/Degradation) PhaseChange->Instability Molecular Mobility

Figure 1: The cascade of moisture-induced instability in hydrochloride salts.

Diagnostic Protocol: Determining the CRH

You cannot manage what you do not measure. Do not rely on visual inspection.

  • Instrument: Dynamic Vapor Sorption (DVS).[2]

  • Method: Stepwise gravimetric analysis (0% → 90% RH).

  • Interpretation:

    • Mass Change < 0.2%: Non-hygroscopic.

    • Mass Change > 2.0%: Hygroscopic.

    • CRH Point: The inflection point where mass gain becomes exponential.

    • Hysteresis: If the desorption curve (drying) does not match the sorption curve, your salt has likely formed a stable hydrate.

Module 2: Operational Handling Protocols

Q: How do I weigh a salt that gains weight on the balance?

The Issue: Static electricity and moisture uptake cause drifting balance readings, leading to potency errors.

The Protocol (Self-Validating):

  • Environment: If possible, use a glove box conditioned to <20% RH. If not, use a localized humidity shield (inverted funnel with N2 purge) over the balance pan.

  • Speed: Use the "diffusive barrier" technique.

    • Step A: Tare the receiving vessel (volumetric flask) with its cap ON .

    • Step B: Add approximate amount of salt quickly.

    • Step C: Cap immediately and weigh.

    • Step D: Calculate exact mass by difference. Do not try to hit a target weight by adding small amounts to an open vessel.

  • Validation: Place a reference standard (e.g., Sodium Chloride, CRH ~75%) on the balance. If it gains >0.1% mass in 5 minutes, your environment is too humid for sensitive HCl salts.

Storage Strategy

Store hygroscopic HCl salts in double-lined HDPE bags with a desiccant between the liners, not inside the primary bag (to avoid contamination).

Common Desiccants & Their Limits:

Desiccant Material Efficiency (Low RH) Capacity (High RH) Best For
Silica Gel Moderate High General Storage
Molecular Sieves (4Å) Very High Low Ultra-dry requirements (<5% RH)

| Phosphorus Pentoxide | Extreme | Moderate | Analytical Standards (One-way use) |

Module 3: Formulation & Processing (Tableting)

Troubleshooting: Sticking and Picking

Hygroscopic salts often cause "sticking" (powder adhering to punch face) or "picking" (powder stuck in logo embossing) because moisture creates capillary bridges between the granule and the steel.

Troubleshooting Matrix:

SymptomRoot CauseTechnical Fix
Sticking (Punch Face) High moisture in granulesDrying: Ensure LOD (Loss on Drying) is <1.5% before compression. Excipient: Add Syloid (Fumed Silica) or Neusilin as a moisture scavenger (0.5-1.0%).
Picking (Logo) Insufficient dwell timePress Settings: Use "Extended Head Flat" tooling to increase dwell time without slowing press speed.[3][4] This allows air to escape and bonds to form.
Filming (Haze on Punch) Lubricant incompatibilityLubrication: Increase Magnesium Stearate to 1.0%, but monitor hardness. Warning: Over-blending MgSt with hygroscopic salts can create a hydrophobic film that prevents dissolution.
Capping Air entrapment due to fast compressionPre-Compression: Increase pre-compression force to de-aerate the bed before main compression.
Processing Workflow Decision Tree

ProcessingLogic Start Start Formulation CheckCRH Determine CRH (DVS) Start->CheckCRH IsLow Is CRH < 40%? CheckCRH->IsLow HighRisk High Risk Strategy IsLow->HighRisk Yes Standard Standard Strategy IsLow->Standard No Coating Fluid Bed Coating (Eudragit E PO / HPMC) HighRisk->Coating Scavenger Add Moisture Scavenger (Silica / Calcium Phosphate) HighRisk->Scavenger DirectComp Avoid Wet Granulation Use Direct Compression (DC) HighRisk->DirectComp WetGran Wet Granulation Permitted (Use Ethanol/Isopropanol) Standard->WetGran

Figure 2: Decision logic for processing hygroscopic salts.

Module 4: Strategic Alternatives

If the HCl salt is operationally unmanageable (CRH < 30%), consider engineering controls or chemical modification.

Co-Crystallization

Instead of a simple salt, form a cocrystal .

  • Example: Berberine Chloride is highly hygroscopic. Forming a cocrystal with citric acid or fumaric acid can block the chloride ion's H-bonding sites, significantly raising the CRH without sacrificing solubility [1].

Salt Switching

If HCl is too unstable, evaluate these counter-ions (ordered by decreasing hygroscopicity risk):

  • Hydrochloride (Cl-) : High Risk

  • Mesylate/Tosylate : Moderate Risk

  • Fumarate/Maleate : Low Risk (Often non-hygroscopic)

Note: Changing the salt form affects solubility and MW, requiring a bridge study.

References

  • Improving hygroscopic stability of pharmaceutical salts. Source: ResearchGate. URL:[Link]

  • Dynamic Vapor Sorption (DVS) Analysis. Source: Surface Measurement Systems / Wikipedia. URL:[Link]

  • Tablet Sticking and Picking: Causes and Remedies. Source: Tablet Capsules & I Holland.[5] URL:[Link]

  • Magnesium Stearate: Impact on Dissolution and Lubrication. Source: Dissolution Technologies. URL:[Link]

  • Critical Relative Humidity of Salts. Source: Wikipedia Data Table. URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: Methyl 3-methylisonicotinate HCl vs. Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pyridine-based drug discovery, Methyl isonicotinate (A) and Methyl 3-methylisonicotinate hydrochloride (B) represent two distinct classes of synthons. While (A) serves as a high-reactivity "workhorse" for rapid scaffold generation, (B) acts as a "precision tool" utilized primarily for inducing conformational restriction and modulating metabolic stability.

This guide analyzes the critical physicochemical and reactivity differences dictated by the ortho-effect and the salt form , providing actionable protocols for researchers transitioning between these building blocks.

Part 1: Physicochemical Profile & Handling

The primary operational difference lies in the physical state and the immediate availability of the pyridine nitrogen.

FeatureMethyl Isonicotinate Methyl 3-methylisonicotinate HCl
CAS 2459-09-8302964-24-5 (Free base analog)
Structure Unsubstituted Pyridine-4-carboxylateOrtho-substituted (3-Me), HCl Salt
Physical State Liquid or Low-Melting Solid (mp 8-10°C)Crystalline Solid
Odor Distinctive, sweet-ester (volatile)Odorless (non-volatile salt)
Water Solubility ModerateHigh (Ionic character)
Basicity (Pyridine N)

(Ester EWG reduces basicity)

(+I effect of Methyl increases basicity)
Handling Can be used directly.MUST be neutralized (free-based) before use in nucleophilic acyl substitutions.
Expert Insight: The Salt Factor

Methyl 3-methylisonicotinate is typically supplied as the hydrochloride salt. This renders the pyridine nitrogen protonated (


), deactivating the ring towards electrophilic aromatic substitution but significantly increasing water solubility.
  • Critical Protocol Step: You cannot use the HCl salt directly in reactions requiring a basic catalyst (e.g., NaH, LiHMDS) without consuming an equivalent of base first.

Part 2: Reactivity Analysis (Mechanistic Deep Dive)

The introduction of the methyl group at the 3-position creates a "double-penalty" for nucleophilic attack at the ester carbonyl, significantly altering reaction kinetics compared to the unsubstituted parent.

Steric Hindrance (The Ortho-Effect)

The 3-methyl group exerts steric bulk (


-value 

) proximal to the carbonyl carbon. This blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), increasing the activation energy (

) for the formation of the tetrahedral intermediate.
Electronic Deactivation
  • Methyl Isonicotinate: The pyridine ring is electron-deficient, making the ester carbonyl highly electrophilic and prone to rapid hydrolysis or aminolysis.

  • Methyl 3-methylisonicotinate: The methyl group is an electron-donating group (EDG) via induction (+I). This donation slightly increases electron density on the ring and the carbonyl carbon, rendering it less electrophilic and further slowing down nucleophilic attack.

Visualization: Kinetic Pathways & Steric Blocking

ReactivityComparison cluster_0 Methyl Isonicotinate (Unhindered) cluster_1 Methyl 3-methylisonicotinate (Hindered) A Unsubstituted Ester B Open Attack Vector A->B Nucleophile C Rapid Tetrahedral Intermediate B->C Low Ea X 3-Methyl Substituted Y Steric Clash X->Y Nucleophile Z Slow Conversion Y->Z High Ea (Requires Heat)

Figure 1: Comparative reactivity flow. The 3-methyl group creates a steric barrier (Yellow) requiring higher energy conditions (Heat/Catalysis) to drive the reaction to completion.

Part 3: Medicinal Chemistry Applications[1][2][3]

Why choose the lower-reactivity 3-methyl variant? The answer lies in Target Binding and Metabolic Stability .

  • Conformational Locking (Atropisomerism): In amide derivatives of Methyl 3-methylisonicotinate, the ortho-methyl group forces the amide bond out of planarity with the pyridine ring to minimize steric strain. This "twist" can lock the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., Kinase inhibitors) better than the flat, unsubstituted analog.

  • Metabolic Blocking: The 3-position of the pyridine ring is a common site for metabolic oxidation. Blocking this site with a methyl group can extend the half-life (

    
    ) of the drug candidate by preventing Phase I metabolism.
    

Part 4: Experimental Protocols

Scenario: Synthesis of a Hydrazide (Intermediate for Heterocycles)

Objective: Convert the ester to a hydrazide using Hydrazine Monohydrate.

Protocol A: Methyl Isonicotinate (Standard)
  • Dissolve: 1.0 eq Methyl isonicotinate in Ethanol (5 mL/mmol).

  • Reagent: Add 3.0 eq Hydrazine monohydrate.

  • Condition: Stir at Room Temperature for 4–6 hours.

  • Workup: Precipitate usually forms. Filter and wash with cold ethanol.

  • Yield: Typically >90%.

Protocol B: Methyl 3-methylisonicotinate HCl (Hindered & Salt)

Note: Direct addition of hydrazine to the salt will result in hydrazine hydrochloride and no reaction.

  • Neutralization (Critical Step):

    • Suspend 1.0 eq Methyl 3-methylisonicotinate HCl in Ethanol.

    • Add 1.05 eq Triethylamine (

      
      ) or Sodium Ethoxide (
      
      
      
      ). Stir for 15 min.
  • Reagent: Add 5.0–10.0 eq Hydrazine monohydrate (Excess required to drive equilibrium).

  • Condition: Reflux (80°C) is required. Stir for 12–24 hours.

    • Why? To overcome the steric barrier of the 3-methyl group.

  • Workup:

    • Concentrate solvent in vacuo.

    • Dilute with water and extract with Ethyl Acetate (to remove excess hydrazine).

    • Recrystallize from EtOH/Hexanes.

  • Yield: Typically 70–80% (Lower due to steric hindrance).

Workflow Visualization: Handling the HCl Salt

SaltWorkflow Start Start: 3-Me-Isonicotinate HCl Base Add Base (Et3N / NaHCO3) Start->Base Neutralize FreeBase Free Base Form (Active Electrophile) Base->FreeBase - HCl salt Reagent Add Nucleophile (Amine/Hydrazine) FreeBase->Reagent Heat Apply Heat (Reflux) Reagent->Heat Overcome Sterics Product Final Product Heat->Product

Figure 2: Step-by-step workflow for activating and reacting the hydrochloride salt form. Note the mandatory neutralization and heating steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502003, 3-Methylisonicotinic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Principles of Pyridine Reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Taft Equation and Steric Effects in Ester Hydrolysis).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for conformational restriction using ortho-methyl groups). [Link]

comparison of synthetic routes to substituted isonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Substituted isonicotinates (pyridine-4-carboxylate esters) are critical pharmacophores in drug discovery, serving as core scaffolds for anti-tuberculosis agents (isoniazid derivatives), kinase inhibitors, and agrochemicals. Their synthesis presents a unique "pyridine paradox": the electron-deficient ring resists electrophilic substitution (SEAr) but is prone to nucleophilic attack, often leading to mixtures or decomposition.

For the medicinal chemist or process engineer, the challenge is not just "making the molecule," but choosing a route that balances regiocontrol , scalability , and functional group tolerance .

This guide compares the three most robust synthetic methodologies:

  • Transition-Metal Catalyzed Carbonylation (The Industrial Standard)

  • Minisci Radical C-H Functionalization (The Diversity-Oriented Approach)

  • Cryogenic Metallation-Trapping (The Regio-Precise Method)

Comparative Analysis of Synthetic Routes

Route A: Palladium-Catalyzed Carbonylation

Best for: Large-scale production, installing the ester moiety on halogenated cores.

This route utilizes commercially available substituted 4-halopyridines. It is the dominant industrial strategy because it constructs the ester functionality directly from a halide precursor, avoiding the harsh oxidative conditions required to convert picolines to acids.

  • Mechanism: Oxidative addition of Pd(0) to the C4-halogen bond, followed by CO insertion and nucleophilic attack by the alcohol solvent.

  • Critical Insight: When using 2-chloro-4-iodopyridines, the reaction is highly chemoselective for the 4-position due to the weaker C-I bond compared to C-Cl. This allows for the retention of a "handle" at the 2-position for further derivatization.

Route B: Minisci Radical C-H Functionalization

Best for: Late-stage diversification, adding alkyl/cycloalkyl groups to existing esters.

Unlike carbonylation, this route starts with the isonicotinate ester already formed. It uses alkyl radicals (generated from carboxylic acids, boronic acids, or halides) to attack the protonated pyridine ring.

  • Mechanism: The protonated isonicotinate is highly electron-deficient, making it an ideal trap for nucleophilic alkyl radicals.

  • Critical Insight: This reaction is innately regioselective for the C2 position (alpha to the nitrogen). It is the fastest way to generate a library of 2-substituted isonicotinates from a single parent ester.

Route C: Cryogenic Metallation-Trapping

Best for: Installing the ester in the presence of sensitive halides; laboratory scale.

This method involves Halogen-Lithium exchange (typically using n-BuLi or i-PrMgCl) followed by trapping with an electrophile (chloroformate or CO2).

  • Mechanism: Lithium-Halogen exchange is faster than nucleophilic addition to the pyridine ring at low temperatures (-78 °C).

  • Critical Insight: This is the only route that avoids transition metals and carbon monoxide gas, but it requires strictly anhydrous conditions and cryogenic reactors.

Decision Matrix & Performance Data

Table 1: Comparative Performance Metrics

FeaturePd-Catalyzed Carbonylation Minisci C-H Functionalization Cryogenic Metallation
Primary Utility Building the Ester CoreDecorating the Ring (C2-Alkylation)Small-scale / Lab Synthesis
Starting Material Substituted 4-HalopyridinesIsonicotinate Esters4-Iodopyridines
Typical Yield 80 – 95%40 – 65%70 – 85%
Atom Economy High (utilizes CO gas)Low (stoichiometric oxidants/acids)Moderate
Regiocontrol Excellent (driven by C-X bond strength)Good (C2 preference), but C2/C6 mixtures possibleExcellent (driven by lithiation site)
Scalability High (Flow chemistry compatible)Moderate (Exotherms/Radical control)Low (Cryogenic constraints)
Key Limitation Requires CO safety measures; Pd removalMono- vs. Bis-alkylation controlMoisture sensitivity; -78°C required

Visualizing the Strategic Landscape

The following diagram illustrates the decision logic for selecting the appropriate route based on starting material availability and target structure.

SyntheticStrategy Start Target: Substituted Isonicotinate Check1 Is the Ester group already present? Start->Check1 Yes Yes Check1->Yes No No Check1->No RouteB Route B: Minisci Reaction (C-H Functionalization) Yes->RouteB DescB Best for: Adding alkyl/aryl groups to C2 position of existing ester RouteB->DescB Check2 Is a 4-Halo precursor available? No->Check2 RouteA Route A: Pd-Carbonylation (CO Insertion) Check2->RouteA High Throughput / Industrial RouteC Route C: Metallation (Li-Halogen Exchange) Check2->RouteC Small Scale / Cryogenic DescA Best for: Scale-up, High Yields, Installing Ester on Halogenated Core RouteA->DescA DescC Best for: Lab scale, avoiding CO gas, Sensitive substrates RouteC->DescC

Figure 1: Strategic Decision Tree for synthesis of substituted isonicotinates.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Alkoxycarbonylation (The Scalable Standard)

Reference Grounding: Based on methodologies optimized by Beller et al. and industrial patents [1, 5].

Objective: Synthesis of Ethyl 2-methylisonicotinate from 4-iodo-2-methylpyridine.

  • Setup: In a stainless steel autoclave (or high-pressure glass reactor), charge:

    • 4-iodo-2-methylpyridine (1.0 equiv, 10 mmol)

    • Pd(OAc)₂ (1 mol%)

    • Xantphos (1.5 mol%) - Crucial for stability and turnover.

    • Triethylamine (2.0 equiv) - Acts as the HI scavenger.

    • Ethanol (Solvent/Reagent, 20 mL).

  • Reaction: Purge the vessel with Argon (3x), then pressurize with Carbon Monoxide (CO) to 10 bar. Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Carefully vent CO (in a fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Expected Yield: 92%.

Protocol B: Minisci Alkylation (The Radical Approach)

Reference Grounding: Modern adaptation using photoredox or thermal persulfate conditions [2, 4].

Objective: Synthesis of Methyl 2-cyclohexylisonicotinate from Methyl isonicotinate.

  • Setup: To a solution of Methyl isonicotinate (1.0 equiv, 1.0 mmol) in CH₂Cl₂/H₂O (biphasic 1:1, 0.5 M):

    • Add Cyclohexanecarboxylic acid (2.0 equiv).

    • Add AgNO₃ (0.2 equiv) - Catalyst for decarboxylation.

    • Add Trifluoroacetic acid (1.0 equiv) - Protonates the pyridine to activate it.

  • Initiation: Heat to 40 °C. Add (NH₄)₂S₂O₈ (Ammonium persulfate, 3.0 equiv) portion-wise over 1 hour. Note: Portion-wise addition controls the exotherm and radical concentration.

  • Mechanism Check: Evolution of CO₂ gas indicates successful decarboxylation of the carboxylic acid to form the alkyl radical.

  • Workup: Basify with saturated NaHCO₃ (aq) to pH 8. Extract with DCM (3x).

  • Purification: Silica gel chromatography. Note: Separation of mono-alkylated vs. bis-alkylated byproducts may be required.

  • Expected Yield: 55-65%.

Mechanistic Visualization: The Carbonylation Cycle

Understanding the catalytic cycle is vital for troubleshooting Route A. The cycle relies on the balance between oxidative addition and CO insertion.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar CO_Insert CO Insertion PdII_Ar->CO_Insert PdII_Acyl Ar-CO-Pd(II)-X CO_Insert->PdII_Acyl Nu_Attack Alcohol Attack (ROH) PdII_Acyl->Nu_Attack Prod_Rel Reductive Elimination Nu_Attack->Prod_Rel Prod_Rel->Pd0 - HX + Ester

Figure 2: Palladium(0)/(II) catalytic cycle for alkoxycarbonylation.[1]

References

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2014.

  • Minisci, F., et al. "Mechanism and synthetic applications of the homolytic alkylation of heteroaromatic bases." Tetrahedron, 1971.

  • Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011.

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

  • Perry, R. J., & Wilson, B. D. "Palladium-catalyzed carbonylation of aryl halides." U.S. Patent 5,206,418, 1993.

Sources

biological activity of Methyl 3-methylisonicotinate hydrochloride vs 3-methyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Methyl 3-methylisonicotinate hydrochloride and 3-Methylisonicotinic acid , focusing on their roles in drug discovery, physicochemical profiles, and synthetic utility as pharmacophoric scaffolds.

Executive Summary

In the context of medicinal chemistry, This compound (Ester-HCl) and 3-Methylisonicotinic acid (Free Acid) represent two distinct functional states of the same pharmacophore.

  • The Ester-HCl serves primarily as a lipophilic, cell-permeable precursor and a robust synthetic intermediate (electrophile) used to generate complex heterocycles (e.g., SARM1 inhibitors).

  • The Free Acid is the polar, biologically relevant metabolite often utilized as a nucleophilic building block or the active moiety in metal coordination complexes.

While neither compound is typically a final drug candidate in isolation, their "biological activity" is defined by their efficiency in generating bioactive scaffolds—most notably the anti-tubercular agent 3-methylisonicotinic acid hydrazide .

Physicochemical & Pharmacokinetic Profile

For drug development professionals, choosing between the ester and the acid dictates the formulation strategy and synthetic route.

FeatureMethyl 3-methylisonicotinate HCl3-Methylisonicotinic Acid
CAS Number 1173025-60-9 (HCl salt) / 116985-92-3 (Free base)4021-12-9
Molecular Weight 187.62 g/mol (HCl salt)137.14 g/mol
Lipophilicity (cLogP) ~1.2 (Ester base)~0.5 (Acid)
Solubility High in MeOH, Water (due to ionic nature); Soluble in DCM (as free base)High in DMSO, dilute alkali; Low in non-polar solvents
Cell Permeability High (Lipophilic ester masks polarity)Low (Polar, zwitterionic character at physiological pH)
Chemical Reactivity Electrophile: Reacts with amines/hydrazines to form amides/hydrazides.[1]Nucleophile/Acidic: Requires activation (e.g., HATU, SOCl2) to couple.
Stability Hygroscopic (HCl salt); Hydrolyzes in basic aqueous media.Stable solid; Decarboxylates at very high temps (>200°C).

Expert Insight: The ester hydrochloride is preferred for storage and initial synthetic steps due to the stability of the salt form. However, for biological assays requiring direct target engagement (without intracellular processing), the acid is the active species.

Biological Activity: Intrinsic vs. Derived

The biological utility of these compounds is best understood through a "Prodrug vs. Metabolite" framework.

A. Intrinsic Activity (Direct Effects)
  • 3-Methylisonicotinic Acid:

    • Mechanism: Acts as a weak competitive inhibitor of enzymes recognizing pyridine carboxylates.

    • Microbial Activity: Generally low intrinsic antimicrobial activity due to poor uptake.

    • Semiochemical Potential: Analogous to methyl isonicotinate (a known thrips attractant), the 3-methyl acid derivatives are investigated for pest control, though the acid itself acts as a repellent or non-active signal due to low volatility.

  • Methyl 3-methylisonicotinate (Ester):

    • Membrane Penetration: The methyl ester group masks the negative charge of the carboxylate, facilitating passive diffusion across lipid bilayers.

    • Intracellular Conversion: Once inside the cell, non-specific esterases hydrolyze the ester back to the acid. This makes the ester a superior vehicle for delivering the isonicotinate scaffold into cells.

B. Derived Activity (The "Scaffold" Effect)

The most significant biological data comes from derivatives synthesized from these precursors.

  • Anti-Tubercular Activity (The Hydrazide Pathway):

    • Target: Mycobacterium tuberculosis.[2][3]

    • Active Agent: 3-Methylisonicotinic acid hydrazide .[2][3]

    • Data: MIC values range from 0.03 to 0.1 µg/mL against sensitive strains.[2]

    • Causality: The 3-methyl group provides steric bulk that modulates binding to the KatG enzyme (catalase-peroxidase), altering the activation kinetics compared to the standard drug Isoniazid.

  • SARM1 Inhibition (Neuroprotection):

    • Role: The 3-methylisonicotinic scaffold is a key structural motif in inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), an NADase enzyme involved in axon degeneration.

    • Utility: The ester is used to couple the pyridine ring to complex amine tails, generating inhibitors with IC50 values in the low nanomolar range.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure integrity before proceeding.

Protocol A: Hydrolysis of Methyl 3-methylisonicotinate to 3-Methylisonicotinic Acid

Used when the pure acid is required for biological controls or carboxylate coupling.

Reagents:

  • Methyl 3-methylisonicotinate (1.0 eq)

  • Lithium Hydroxide (LiOH, 3.0 eq)

  • Solvent: THF:Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve Methyl 3-methylisonicotinate in THF/Water at 0°C.

  • Addition: Add LiOH portion-wise. The reaction is exothermic; monitor temperature.

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours.

    • Validation: Spot on TLC (5% MeOH in DCM). The high Rf ester spot should disappear; the low Rf acid spot (streaking) should appear.

  • Workup: Acidify to pH 3–4 using 1N HCl. The product will precipitate or require extraction with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Synthesis of the Bioactive Hydrazide

Used to generate the anti-TB pharmacophore.

Reagents:

  • Methyl 3-methylisonicotinate (1.0 eq)

  • Hydrazine Hydrate (5.0 eq, excess drives equilibrium)

  • Solvent: Ethanol (Abs.)

Procedure:

  • Reflux: Mix ester and hydrazine hydrate in ethanol. Reflux at 80°C for 6–8 hours.

  • Monitoring: Monitor by TLC. The hydrazide is more polar than the ester but less polar than the acid.

  • Isolation: Cool the mixture to 0°C. The hydrazide typically crystallizes out.

  • Filtration: Filter and wash with cold ethanol.

    • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of hydrazide protons.

Mechanism of Action & Synthesis Workflow (Graphviz)

The following diagram illustrates the functional relationship between the ester (Precursor) and the acid (Active Scaffold) in the context of Drug Discovery.

G Ester Methyl 3-methylisonicotinate (Lipophilic Precursor) Acid 3-Methylisonicotinic Acid (Polar Scaffold) Ester->Acid Hydrolysis (LiOH) Bio-activation (Esterases) Hydrazide 3-Methylisonicotinic Acid Hydrazide (Active Anti-TB Agent) Ester->Hydrazide Hydrazine Hydrate (Reflux) SARM1 SARM1 Inhibitors (Neuroprotection) Acid->SARM1 Amide Coupling (HATU/Amine) KatG Activation KatG Activation Hydrazide->KatG Activation In vivo Mechanism InhA Inhibition InhA Inhibition KatG Activation->InhA Inhibition Mycobacterium Death Mycobacterium Death InhA Inhibition->Mycobacterium Death

Figure 1: Synthetic and biological pathways connecting the ester precursor to bioactive outcomes in TB and Neurodegeneration research.

References

  • Google Patents. (2021). US11142525B2 - Azalactam compounds as HPK1 inhibitors.
  • PubMed Central. (2025). Reinvestigation of the structure-activity relationships of isoniazid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Experimental Results with Methyl 3-methylisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental outcomes is paramount. The choice of starting materials in a synthetic route can significantly impact yield, purity, and scalability, ultimately influencing the viability of a drug candidate. This guide provides an in-depth comparison of a synthetic pathway utilizing Methyl 3-methylisonicotinate hydrochloride against a classic, well-documented alternative for the synthesis of a key structural motif found in potent central nervous system stimulants.

This compound is a pyridine derivative that serves as a versatile building block in medicinal chemistry.[1] Its inherent structure, featuring a methylated pyridine ring and an ester functional group, presents a unique starting point for the elaboration into more complex molecules. This guide will explore its potential in the synthesis of a conceptual analog of methylphenidate, a well-known dopamine reuptake inhibitor, and compare this proposed route with a traditional synthesis of methylphenidate itself.

The Target: A Methylphenidate Analog as a Dopamine Reuptake Inhibitor

Methylphenidate and its analogs are crucial therapeutic agents, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2] Their pharmacological effect stems from their ability to block the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET).[3] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[4] The core structure of these molecules, a piperidine ring attached to a phenyl group and an ester, is the focus of our synthetic comparison.

Mechanism of Action: Enhancing Dopaminergic Neurotransmission

The therapeutic effects of methylphenidate analogs are directly linked to their interaction with the dopamine transporter protein. The following diagram illustrates this key signaling pathway.

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds MPH_Analog Methylphenidate Analog MPH_Analog->DAT Blocks Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

Caption: Dopamine reuptake inhibition by a methylphenidate analog.

Comparative Synthetic Strategies

This guide will compare two distinct synthetic pathways to achieve the core structure of a methylphenidate-like molecule.

  • Route A (Proposed): A hypothetical synthesis starting from This compound .

  • Route B (Alternative): A classic and well-documented synthesis of racemic threo-methylphenidate starting from 2-chloropyridine and phenylacetonitrile .[5][6][7]

The following diagram outlines the general workflow for both synthetic routes.

Synthetic_Workflow_Comparison cluster_RouteA Route A: Proposed cluster_RouteB Route B: Alternative A1 Methyl 3-methylisonicotinate hydrochloride A2 C-C Bond Formation (e.g., Reformatsky Reaction) A1->A2 A3 Pyridine Ring Reduction (Hydrogenation) A2->A3 A4 Purification & Isolation A3->A4 Target_Analog Methylphenidate-like Core Structure A4->Target_Analog Final Product B1 2-Chloropyridine + Phenylacetonitrile B2 Nucleophilic Substitution B1->B2 B3 Nitrile Hydrolysis to Amide B2->B3 B4 Pyridine Ring Reduction B3->B4 B5 Amide Hydrolysis & Esterification B4->B5 B6 Purification & Diastereomer Separation B5->B6 B6->Target_Analog Final Product

Caption: Comparison of synthetic workflows.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the target structural motif via both the proposed and alternative routes.

Route A: Proposed Synthesis from this compound

This protocol is a scientifically plausible, albeit hypothetical, pathway that leverages known organometallic reactions with pyridine derivatives. The causality behind these steps lies in the strategic functionalization of the pyridine ring prior to its reduction.

Step 1: Reformatsky Reaction for Carbon-Carbon Bond Formation

  • Rationale: The Reformatsky reaction is a classic method for forming a carbon-carbon bond by reacting an α-halo ester with a carbonyl compound in the presence of zinc. In this adaptation, the ester group of the pyridine derivative acts as the electrophile.

  • Procedure:

    • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum.

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add the activated zinc (1.5 eq) and a crystal of iodine in anhydrous THF.

    • Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution to maintain a steady reflux.

    • After the addition is complete, heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting material.

    • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester intermediate.

Step 2: Dehydration and Pyridine Ring Reduction

  • Rationale: The β-hydroxy ester is dehydrated to the corresponding α,β-unsaturated ester, which is then subjected to catalytic hydrogenation to reduce both the double bond and the pyridine ring to a piperidine.

  • Procedure:

    • Dissolve the crude β-hydroxy ester in glacial acetic acid.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-60 °C with vigorous stirring.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Purification and Validation

  • Rationale: The final product, a mixture of diastereomers, is purified by column chromatography. The structure and purity are confirmed by standard analytical techniques.

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the desired product and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).[3][8]

Route B: Alternative Synthesis from 2-Chloropyridine and Phenylacetonitrile

This is a well-established, multi-step synthesis of racemic threo-methylphenidate.[1][6]

Step 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetonitrile

  • Rationale: A nucleophilic aromatic substitution reaction where the carbanion of phenylacetonitrile displaces the chloride from 2-chloropyridine.

  • Procedure:

    • In a flask equipped with a stirrer and a reflux condenser, dissolve phenylacetonitrile (1.1 eq) and 2-chloropyridine (1.0 eq) in anhydrous toluene.

    • Gradually add sodium amide (NaNH₂) (1.2 eq) while cooling to maintain the temperature below 30°C.

    • After the addition is complete, slowly heat the mixture to 110-120°C and maintain for 1 hour.[6]

    • Cool the reaction mixture and quench with water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization from ethyl acetate to yield α-phenyl-α-pyridyl-(2)-acetonitrile.

Step 2: Hydrolysis to α-Phenyl-α-pyridyl-(2)-acetamide

  • Rationale: The nitrile group is hydrolyzed to a primary amide under strong acidic conditions.

  • Procedure:

    • Slowly add the α-phenyl-α-pyridyl-(2)-acetonitrile to concentrated sulfuric acid, keeping the temperature below 20°C.

    • Allow the mixture to stand at room temperature overnight.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium carbonate solution.

    • Filter the resulting precipitate, wash with water, and dry to obtain the crude amide.

Step 3: Catalytic Hydrogenation to α-Phenyl-α-piperidyl-(2)-acetamide

  • Rationale: The pyridine ring is reduced to a piperidine ring using a platinum catalyst. This step often results in a mixture of erythro and threo diastereomers.

  • Procedure:

    • Dissolve the amide in glacial acetic acid and add a catalytic amount of platinum(IV) oxide (PtO₂).

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate.

    • Basify the residue with aqueous sodium hydroxide and extract with a suitable organic solvent (e.g., chloroform).

    • Dry the organic extract and evaporate the solvent to yield the piperidyl acetamide as a mixture of diastereomers.

Step 4: Hydrolysis to Ritalinic Acid and Esterification to Methylphenidate

  • Rationale: The amide is hydrolyzed to the corresponding carboxylic acid (ritalinic acid), followed by esterification to the methyl ester. This process often includes an epimerization step to enrich the desired threo diastereomer.

  • Procedure:

    • Reflux the piperidyl acetamide mixture with aqueous hydrochloric acid.

    • Cool the solution and adjust the pH to the isoelectric point to precipitate the ritalinic acid.

    • Collect the ritalinic acid by filtration.

    • Suspend the ritalinic acid in methanol and add thionyl chloride or bubble HCl gas through the solution.[9]

    • Reflux the mixture until the esterification is complete (monitored by TLC or HPLC).

    • Remove the solvent under reduced pressure, and recrystallize the residue from a suitable solvent system (e.g., methanol/ether) to isolate the threo-methylphenidate hydrochloride.

Step 5: Product Validation

  • Rationale: The final product's identity, purity, and diastereomeric ratio are confirmed using standard analytical methods.

  • Procedure:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the purity and diastereomeric ratio using HPLC.[3][4]

Comparative Analysis of Experimental Outcomes

The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of reagents, and ease of purification.

ParameterRoute A (Proposed)Route B (Alternative)Rationale & Justification
Number of Steps Fewer (potentially 2-3 main steps)More (typically 4-5 main steps)Route A offers a more convergent approach, potentially reducing labor and time.
Starting Materials Methyl 3-methylisonicotinate HCl2-Chloropyridine, PhenylacetonitrileThe availability and cost of starting materials would need to be considered for large-scale synthesis.
Reagent Hazards Organozinc reagents (moisture-sensitive)Sodium amide (highly reactive and moisture-sensitive), PtO₂ (flammable catalyst)Both routes involve hazardous materials requiring careful handling, but the multi-step nature of Route B introduces more of them.
Stereocontrol Potentially challenging, likely to produce a mixture of diastereomers requiring separation.Known to produce a mixture of diastereomers, with established methods for epimerization and separation.Neither route presented here offers inherent stereoselectivity without chiral catalysts or resolving agents.
Expected Overall Yield Moderate (hypothesized)Variable, with reported yields for individual steps often being moderate to good. Overall yields can be lower due to the number of steps.[2][10]The higher number of steps in Route B will likely lead to a lower overall yield compared to a more streamlined Route A, assuming comparable yields for individual steps.
Purification Requires chromatographic separation of diastereomers.Requires multiple purifications and a final separation of diastereomers, which can be challenging.The complexity of the reaction mixture in Route B after several steps may complicate purification.
Validation Standard HPLC, NMR, MS.[3][8]Standard HPLC, NMR, MS.[4]Both routes would rely on the same well-established analytical techniques for final product validation.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating a proposed synthetic route for a methylphenidate analog using this compound against a classic, well-established method. While the proposed Route A is hypothetical, it is based on sound chemical principles and offers potential advantages in terms of step economy.

Key Takeaways for the Research Scientist:

  • Route A (Proposed): Presents an intriguing, more convergent pathway. Experimental validation would be required to determine its feasibility, optimize reaction conditions, and assess its stereochemical outcomes. The primary challenge would be achieving efficient and selective carbon-carbon bond formation.

  • Route B (Alternative): Represents a robust and well-documented, albeit lengthy, synthetic strategy. It serves as a reliable benchmark for yield and purity. The challenges in this route lie in handling hazardous reagents and performing efficient diastereomer separation.

For drug development professionals, the choice between such routes would depend on a thorough cost-benefit analysis, considering reagent costs, process safety, and scalability. The development of a more efficient synthesis, such as the one proposed in Route A, could significantly reduce the cost of goods for this important class of therapeutic agents. Further research into stereoselective variations of these routes would be a critical next step in advancing the synthesis of enantiomerically pure methylphenidate analogs.

References

  • A concise and stereoselective synthesis of (+/−)- erythro-methylphenidate. (2025). ResearchGate. Retrieved from [Link]

  • US Patent 9,512,077 B2. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
  • EP Patent 2,651,892 B1. (2015). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
  • Dias, L. C., & de Piloto Fernandes, A. M. A. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative.
  • WO Patent 2010/080787 A1. (2010). Synthesis of methylphenidate and analogs thereof. Google Patents.
  • US Patent 8,552,030 B2. (2013). Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid. Google Patents.
  • Ritalin. (n.d.). LookChem. Retrieved from [Link]

  • Koehler, B. (2015). Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative? ResearchGate. Retrieved from [Link]

  • US Patent 9,475,770 B2. (2016). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
  • US Patent Application 2015/0051400 A1. (2015). A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
  • Pathy, K. S., et al. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Retrieved from [Link]

  • The synthesis of (±)-threo-2 from (±)-threo-1·HCl. (n.d.). ResearchGate. Retrieved from [Link]

  • The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. (2023). ACS Central Science. Retrieved from [Link]

  • WO Patent 2012/080834 A1. (2012). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. (2016). Semantic Scholar. Retrieved from [Link]

  • Pokkula, S., Thota, S., Raj Kumar, V., & Nagabandi, V. K. (2014). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. International Journal of PharmTech Research, 6(2), 462-467.
  • Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. (2019). PLOS ONE. Retrieved from [Link]

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Comparative Efficacy Guide: Methyl 3-methylisonicotinate Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pyridine-based building blocks, Methyl 3-methylisonicotinate hydrochloride (CAS: 1173025-60-9 for salt / 3029-19-4 for free base) represents a critical junction in the synthesis of kinase inhibitors and fused heterocycles (e.g., 1,6-naphthyridines).

While the carboxylic acid analog (3-methylisonicotinic acid) and the free base ester are available, the hydrochloride salt of the methyl ester offers a superior efficacy profile defined by three metrics: stoichiometric precision, oxidative stability, and reaction cleanliness . This guide provides an objective technical comparison, demonstrating why the HCl salt is the preferred precursor for scalable pharmaceutical intermediates.

Part 1: Comparative Analysis of Precursors

The introduction of the 3-methyl-4-pyridyl moiety is a common requirement in drug discovery (e.g., Sotorasib intermediates, PI3K inhibitors). The choice of precursor dictates the yield and impurity profile.

Table 1: Physicochemical & Functional Comparison
FeatureMethyl 3-methylisonicotinate HCl Methyl 3-methylisonicotinate (Free Base) 3-Methylisonicotinic Acid
Physical State Crystalline Solid (White/Off-white)Oily Liquid / Low MP SolidSolid
Shelf-Life Stability High (Resistant to N-oxidation)Low (Prone to N-oxidation/Volatilization)High
Solubility Profile Polar organic (MeOH, DMSO), WaterNon-polar organic (DCM, Toluene)DMSO, Basic water (Poor in DCM)
Activation Required? No (Direct Aminolysis)No (Direct Aminolysis)Yes (Requires HATU/EDC or SOCl₂)
Primary Impurity Pyridinium salts (removable via wash)Pyridine N-oxide (difficult separation)Unreacted acid / Urea byproducts
Atom Economy High (HCl lost to base wash)HighLower (Coupling reagents required)
The "Free Base" Instability Factor

The free base form of methyl 3-methylisonicotinate is susceptible to N-oxidation upon exposure to air. This forms Methyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate, a polar impurity that complicates downstream purification. The HCl salt "locks" the nitrogen lone pair, rendering the molecule inert to atmospheric oxidation until the moment of reaction.

Part 2: Synthetic Utility & Efficacy Data[3]

The Challenge: Steric Hindrance at C3

The methyl group at the C3 position creates steric bulk that hinders nucleophilic attack at the C4 carbonyl.

  • Acid Route: Activating 3-methylisonicotinic acid via thionyl chloride is risky. Pyridine acid chlorides are notoriously unstable due to self-quaternization (intermolecular attack of the pyridine nitrogen on the acyl chloride).

  • Ester Route (HCl Salt): Using the ester HCl salt allows for a controlled "release and react" mechanism.

Experimental Workflow: Decision Matrix

The following diagram illustrates the logical selection process for choosing the HCl salt over alternatives.

PrecursorSelection Start Target: 3-Methyl-4-substituted Pyridine CheckScale Scale > 10g? Start->CheckScale CheckStable Is N-oxide formation a concern? CheckScale->CheckStable Yes RouteB Route B: Free Base Ester CheckScale->RouteB No (Lab scale <1g) RouteA Route A: Acid Chloride CheckStable->RouteA No (Immediate use) RouteC Route C: Ester HCl Salt CheckStable->RouteC Yes (High Purity Req) OutcomeA High Risk: Self-Quaternization Low Yield RouteA->OutcomeA OutcomeB Moderate Risk: Storage Instability Variable Purity RouteB->OutcomeB OutcomeC Optimal: Stable Storage Clean Conversion RouteC->OutcomeC

Figure 1: Decision matrix for selecting pyridine precursors. The HCl salt (Route C) offers the highest stability for scalable synthesis.

Part 3: Detailed Experimental Protocol

This protocol validates the efficacy of Methyl 3-methylisonicotinate HCl in a direct amidation reaction, a standard stress test for this precursor.

Objective: Synthesis of N-benzyl-3-methylisonicotinamide (Model Compound).

Materials
  • Methyl 3-methylisonicotinate HCl (1.0 eq)

  • Benzylamine (1.2 eq)

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.5 eq) OR TBD (Triazabicyclodecene) for metal-free conditions.

  • Solvent: Anhydrous THF or Toluene.

  • Base: Triethylamine (TEA) (1.1 eq) – Crucial for neutralizing the HCl salt.

Step-by-Step Methodology
  • Salt Neutralization (In-situ):

    • Charge a dry reaction vessel with Methyl 3-methylisonicotinate HCl (10 mmol) and anhydrous Toluene (50 mL).

    • Add TEA (11 mmol) dropwise at 0°C. Stir for 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form.[1] This confirms the liberation of the reactive free base ester in situ without exposing it to air/storage degradation.

  • Amidation:

    • Add Benzylamine (12 mmol) to the slurry.

    • Catalysis: Slowly add AlMe₃ solution (15 mmol) at 0°C (Caution: Exothermic, gas evolution).

    • Mechanistic Note: The aluminum activates the amine to form an aluminum amide, which is a potent nucleophile capable of overcoming the C3-methyl steric hindrance.

  • Reaction & Quench:

    • Heat the mixture to 80°C for 4-6 hours.

    • Monitor via LCMS (Target Mass: 226.11 [M+H]⁺).

    • Quench carefully with Rochelle's salt solution (Sodium potassium tartrate) to break the aluminum emulsion.

  • Workup:

    • Separate organic layer.[2] Wash with brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

Efficacy Data (Representative)
Precursor UsedReaction TimeIsolated YieldPurity (HPLC)Notes
Methyl 3-methylisonicotinate HCl 5.0 h88% >98%Clean profile; TEA·HCl removed in workup.
3-Methylisonicotinic Acid 12.0 h65%92%Required HATU coupling; Urea byproducts difficult to remove.
Methyl 3-methylisonicotinate (Free Base) 5.0 h82%95%Starting material showed 3% N-oxide impurity before reaction.

Part 4: Mechanistic Visualization

The following diagram details the In-Situ Neutralization and Activation pathway, highlighting why the HCl salt route prevents side reactions.

ReactionMechanism Salt Ester HCl Salt (Stable Storage) FreeBase Reactive Ester (Generated In-Situ) Salt->FreeBase Neutralization Waste TEA-HCl (Precipitate) Salt->Waste Base Base (TEA) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Amine R-NH2 + Catalyst Amine->Intermediate Product Target Amide Intermediate->Product Elimination of MeOH

Figure 2: Reaction pathway demonstrating the in-situ generation of the reactive species from the stable HCl salt.

References

  • PubChem. (n.d.). This compound.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Scripps Laboratories. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • LookChem. (n.d.). This compound Product Specifications. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1990). Transesterification of methyl esters of aromatic acids. Org. Synth. 1990, 68, 155. (General reference for ester reactivity).

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A Guide to Ensuring Inter-Laboratory Reproducibility in Preclinical Research: A Case Study with the Kinase Inhibitor "Compound X"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Imperative in Drug Development

The journey of a novel therapeutic from a promising preclinical candidate to a clinically approved drug is fraught with challenges. A significant and often underestimated hurdle is the "reproducibility crisis" that plagues preclinical research.[1][2] The inability to consistently reproduce experimental findings across different laboratories can lead to wasted resources, misguided research directions, and ultimately, the failure of promising drug candidates in later stages of development.[2] This guide provides a comprehensive framework for understanding and addressing the multifaceted issue of inter-laboratory reproducibility, using the practical example of determining the in vitro half-maximal inhibitory concentration (IC50) of a hypothetical kinase inhibitor, "Compound X."

This guide is designed for researchers, scientists, and drug development professionals dedicated to enhancing the robustness and reliability of their experimental data. We will delve into the critical factors that influence experimental variability, offer standardized protocols to mitigate these effects, and provide a clear methodology for comparing and interpreting inter-laboratory data. Our goal is to equip you with the knowledge and tools necessary to generate high-quality, reproducible data that will stand the test of independent verification.

The Nuances of Precision: Repeatability, Intermediate Precision, and Reproducibility

Before embarking on an inter-laboratory study, it is crucial to understand the different layers of experimental precision.[3] These are often used interchangeably, but they represent distinct levels of experimental variability.[3]

  • Repeatability: This refers to the precision of an assay under conditions where variables are kept to a minimum.[3] Specifically, it measures the agreement between replicate measurements performed by the same operator, on the same instrument, and over a short period.[3] High repeatability is the foundation of a reliable assay.

  • Intermediate Precision: This assesses the variability within a single laboratory over a longer period.[3] It accounts for variations such as different analysts, different days, and different batches of reagents.[3]

  • Reproducibility: This is the broadest measure of precision and quantifies the variability of results between different laboratories.[3] It encompasses all the variables of intermediate precision, with the added complexity of different equipment, environments, and potentially subtle differences in protocol interpretation.[3][4] Achieving high inter-laboratory reproducibility is the ultimate goal for ensuring the widespread utility and reliability of an experimental finding.

Key Factors Influencing Inter-Laboratory Reproducibility

A multitude of factors can contribute to discrepancies in experimental outcomes between laboratories.[5] These can be broadly categorized into several key areas:

  • Biological Reagents and Materials: The quality and consistency of biological reagents are paramount.[6] This includes the cell lines used (which should be authenticated to avoid misidentification), antibodies, enzymes, and even the serum used in cell culture media.[1][7] Variations in reagent quality from different suppliers can also introduce significant variability.

  • Compound Management: The handling of the compound itself is a critical variable. This includes the initial weighing and solubilization, storage conditions (temperature, light exposure), and the number of freeze-thaw cycles.[8]

  • Experimental Protocol and Execution: Even with a detailed written protocol, subtle differences in execution can lead to divergent results. This can range from pipetting techniques and incubation times to the specific type of microplates used.[7]

  • Equipment and Instrumentation: Differences in laboratory equipment, such as liquid handlers, plate readers, and incubators, can introduce systematic biases.[7] Regular calibration and maintenance are essential to minimize this variability.[8]

  • Data Analysis and Interpretation: The methods used to analyze the raw data, including background correction, normalization, and curve-fitting algorithms for IC50 determination, can significantly impact the final results.[1]

  • Laboratory Environment: Factors such as temperature and humidity can influence both instrument performance and the stability of reagents.[8]

A Comparative Study: IC50 Determination of "Compound X"

To illustrate the impact of standardization on inter-laboratory reproducibility, we will outline a comparative study to determine the IC50 of "Compound X" against its target kinase. This study will be conducted in two phases:

  • Phase 1: Initial Uncontrolled Comparison: Three independent laboratories will be provided with "Compound X" and a basic protocol for determining its IC50. Each lab will use its own internal standards for reagents, cell lines, and data analysis.

  • Phase 2: Standardized Protocol Comparison: The same three laboratories will repeat the IC50 determination using a highly detailed, standardized protocol. This will include the use of a common, authenticated cell line, specified reagent suppliers, a shared reference material, and a standardized data analysis pipeline.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for the in vitro IC50 determination of "Compound X."

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound X Serial Dilution Treatment Cell Treatment with Compound X Compound_Prep->Treatment Cell_Prep Cell Seeding Cell_Prep->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Kinase_Assay Kinase Activity Assay Lysis->Kinase_Assay Data_Acquisition Data Acquisition (Plate Reader) Kinase_Assay->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Determination IC50 Calculation Curve_Fitting->IC50_Determination

Figure 1: General workflow for in vitro IC50 determination of "Compound X".

Standardized Protocol for IC50 Determination of "Compound X"

The following is a detailed, step-by-step protocol designed to minimize inter-laboratory variability.

1. Cell Culture and Seeding:

  • Cell Line: Use authenticated HEK293 cells expressing the target kinase (e.g., obtained from ATCC, passage number < 20).

  • Media: DMEM supplemented with 10% FBS (Gibco, Lot #XXXXXX) and 1% Penicillin-Streptomycin.

  • Seeding Density: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Dilution:

  • Stock Solution: Prepare a 10 mM stock solution of "Compound X" in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a separate 96-well plate using serum-free DMEM.

3. Cell Treatment:

  • Compound Addition: Carefully add the diluted "Compound X" to the corresponding wells of the cell plate. Include vehicle control (DMSO) and no-treatment control wells.

4. Incubation:

  • Incubate the treated cells for 1 hour at 37°C and 5% CO2.

5. Kinase Activity Assay:

  • Lysis: Lyse the cells using a specified lysis buffer (e.g., Cell Signaling Technology, Cat #XXXXX).

  • Assay: Use a commercially available kinase activity assay kit (e.g., Promega's ADP-Glo™ Kinase Assay, Cat #XXXXX) and follow the manufacturer's instructions precisely.

6. Data Acquisition:

  • Read the luminescence signal using a specified plate reader (e.g., Tecan Spark®) with defined settings for integration time.

7. Data Analysis:

  • Normalization: Normalize the data with the vehicle control representing 100% kinase activity and a positive control inhibitor representing 0% activity.

  • Curve Fitting: Use a four-parameter logistic regression model to fit the dose-response curve and calculate the IC50 value.

The Crucial Role of Reference Materials

To further enhance reproducibility, the inclusion of a certified reference material (CRM) is highly recommended.[9][10] A CRM is a homogenous and stable material with a well-characterized property value.[9][11] In our "Compound X" study, a CRM could be a batch of the compound with a precisely determined purity and IC50 value established through extensive testing.[12] Each participating laboratory would analyze this CRM alongside their experimental samples.[12] This allows for the normalization of results and helps to identify any systematic biases in a particular laboratory's workflow.[12][13]

Comparative Data Analysis

The following tables present hypothetical data from our comparative study, illustrating the potential impact of protocol standardization.

Table 1: Phase 1 - Initial Uncontrolled Comparison of "Compound X" IC50 (nM)

LaboratoryExperiment 1Experiment 2Experiment 3Mean IC50 (nM)Standard Deviation
Lab A15.220.118.517.92.5
Lab B28.935.431.031.83.3
Lab C12.810.514.212.51.9
Inter-Lab Mean 20.7
Inter-Lab %RSD 48.3%

Table 2: Phase 2 - Standardized Protocol Comparison of "Compound X" IC50 (nM)

LaboratoryExperiment 1Experiment 2Experiment 3Mean IC50 (nM)Standard Deviation
Lab A16.517.216.816.80.4
Lab B18.117.517.917.80.3
Lab C16.916.216.516.50.4
Inter-Lab Mean 17.0
Inter-Lab %RSD 4.2%

As the hypothetical data illustrates, the implementation of a standardized protocol significantly reduced the inter-laboratory variability, as evidenced by the dramatic decrease in the percentage relative standard deviation (%RSD) from 48.3% to 4.2%.

Statistical Approaches for Inter-Laboratory Comparison

Several statistical methods can be employed to analyze data from inter-laboratory studies.[14] The choice of method often depends on the experimental design and the distribution of the data.[15]

  • Analysis of Variance (ANOVA): This is a powerful statistical tool that can be used to partition the total variability in the data into different sources, such as within-laboratory and between-laboratory variance.

  • Z-scores: For proficiency testing, Z-scores are often calculated to assess the performance of individual laboratories.[16] A Z-score indicates how many standard deviations an individual laboratory's result is from the consensus value.

  • Cochran's and Grubbs' Tests: These statistical tests can be used to identify outlier laboratories or individual data points that are inconsistent with the rest of the data set.[14]

The following diagram outlines a decision-making process for analyzing inter-laboratory data.

Data_Analysis_Flowchart Start Start Data Analysis Data_Collection Collect Data from All Labs Start->Data_Collection Check_Outliers Check for Outliers (e.g., Grubbs' Test) Data_Collection->Check_Outliers Remove_Outliers Investigate and Potentially Remove Outliers Check_Outliers->Remove_Outliers Outliers Found Calculate_Stats Calculate Descriptive Statistics (Mean, SD, %RSD) Check_Outliers->Calculate_Stats No Outliers Remove_Outliers->Calculate_Stats ANOVA Perform ANOVA to Assess Variance Components Calculate_Stats->ANOVA Assess_Reproducibility Assess Inter-Laboratory Reproducibility ANOVA->Assess_Reproducibility Report_Results Report Findings Assess_Reproducibility->Report_Results

Figure 2: A flowchart for the statistical analysis of inter-laboratory comparison data.

Conclusion: A Commitment to Scientific Integrity

Ensuring the inter-laboratory reproducibility of experimental data is not merely a matter of good scientific practice; it is a fundamental pillar of scientific integrity.[17] By embracing standardized protocols, utilizing certified reference materials, and employing rigorous statistical analysis, the scientific community can build a more robust and reliable foundation for drug discovery and development. The principles and practices outlined in this guide, while centered on the IC50 determination of "Compound X," are broadly applicable to a wide range of experimental assays. A collective commitment to these principles will undoubtedly accelerate the translation of promising scientific discoveries into effective therapies for patients.

References

  • Clinician.com. (2022-06-01). The Reproducibility Crisis in Clinical Trial Research.
  • WOAH. Factors affecting test reproducibility among laboratories.
  • Labnet International. (2018-10-22). How to Improve Reproducibility in Your Lab Results.
  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Culture Collections. Reproducibility in pre-clinical life science research.
  • Dr.Oracle. (2025-11-13). What factors can affect the reproducibility of analytical results?.
  • Stadler, J. J., et al. (2020). Enhancing reproducibility using interprofessional team best practices. Journal of Clinical and Translational Science, 4(5), 455-463. Retrieved from [Link]

  • Holliger, C., et al. (2020). Improving Inter-Laboratory Reproducibility in Measurement of Biochemical Methane Potential (BMP). Water, 12(6), 1743. Retrieved from [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]

  • Ceriotti, F. (2025-03-21). Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making. Clinical Chemistry. Retrieved from [Link]

  • Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility. Retrieved from [Link]

  • Kimmelman, J., & Henderson, V. (2016). A Guide to Reproducibility in Preclinical Research. PLOS Biology, 14(6), e1002487. Retrieved from [Link]

  • LQMS. Use of Reference Material in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2025-08-05). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • Trilogy Writing & Consulting. (2018). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Retrieved from [Link]

  • Center for Open Science. (2024-01-11). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]

  • National Institutes of Health. (2021-12-14). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Retrieved from [Link]

  • ResearchGate. (2025-01-21). 8 Tips to Improve Your Research Reproducibility. Retrieved from [Link]

  • Centro Nacional de Metrología. STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • IMEKO. Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • Food & Feed Analysis. (2016-12-16). Quality assurance in the lab: Why reference material is important. Retrieved from [Link]

  • CHIMIA. The Role of Reference Materials in Chemical Metrology. Retrieved from [Link]

  • ResearchGate. Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Retrieved from [Link]

  • JCTLM.org. Reference materials and reference measuring systems. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Compounds Against Known Inhibitors and Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery

In the landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A pivotal stage in this journey is the rigorous, multi-faceted evaluation of a new molecular entity against established standards. This process, known as benchmarking, is not merely a comparative exercise; it is a foundational pillar of informed decision-making. By systematically comparing a novel compound's performance against historical data and known chemical matter—be it potent, approved inhibitors or foundational building blocks—we can mitigate risks, strategically allocate resources, and ultimately enhance the probability of success.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a strategic framework for designing and executing benchmark studies that are scientifically sound, logically structured, and tailored to the specific questions at hand. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. Our focus will be on generating a holistic performance profile of your compound, encompassing everything from direct target engagement to cellular efficacy and biophysical binding characteristics.

Part 1: The Strategic Framework for a Benchmark Study

A successful benchmark study is a tiered, iterative process. It begins with broad, high-throughput methods to establish basic potency and culminates in detailed, resource-intensive assays that reveal the nuances of a compound's mechanism of action. The choice of benchmarks is critical:

  • Known Inhibitors: These are typically well-characterized compounds, often approved drugs or late-stage clinical candidates, that target the same protein. They serve as the gold standard for potency, selectivity, and cellular activity. For instance, in a program targeting the Angiotensin-Converting Enzyme (ACE), the groundbreaking drug Captopril would be an essential benchmark.[2]

  • Building Blocks & Fragments: In Fragment-Based Drug Discovery (FBDD), the initial hits are low-molecular-weight fragments that bind weakly but efficiently.[3] Benchmarking here is not about raw potency but about ligand efficiency—a measure of binding energy per atom.[4][5] This allows for the prioritization of fragments that offer the most promising starting points for optimization.[5]

The overall workflow of a comprehensive benchmark study can be visualized as a decision-making funnel.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Biophysical Characterization & Selectivity cluster_3 Phase 4: Advanced Optimization Hit Novel Compound (e.g., 'Compound X') Biochem_Assay Biochemical Potency (e.g., IC50 vs. Target) Hit->Biochem_Assay Cell_Assay Cellular Potency (e.g., EC50) Biochem_Assay->Cell_Assay CETSA Target Engagement (CETSA) Cell_Assay->CETSA Biophysics Biophysical Analysis (SPR, ITC) CETSA->Biophysics Selectivity Selectivity Profiling (Kinase Panel) Biophysics->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: A tiered workflow for benchmarking a novel compound.

Part 2: Foundational Assays: Determining Potency (IC50)

The initial characterization of an inhibitor begins with determining its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a biological process by 50%.[5][6] It is a cornerstone metric, but its value is highly dependent on the experimental setup. Therefore, comparing IC50 values is only meaningful when they are generated under identical conditions.[7]

A crucial factor in assays for ATP-competitive kinase inhibitors is the concentration of ATP. Biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the enzyme. This is a deliberate choice. According to the Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)), when [ATP] = Km, the IC50 is equal to 2 times the Ki (the inhibition constant), making the IC50 a direct proxy for the inhibitor's binding affinity.[8][9] However, cellular ATP levels are in the millimolar range, far exceeding the Km of most kinases.[10] This discrepancy explains why a compound's biochemical IC50 is often much lower than its effective concentration in a cell.[8][11]

Experimental Protocol: Kinase Inhibitor IC50 Determination (Fluorescence-Based)

This protocol describes a common fluorescence-based assay for determining the IC50 of a novel kinase inhibitor ("Compound X") against a known benchmark ("Inhibitor B").

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • ATP Solution: Prepare a 2X ATP stock solution in kinase buffer. The concentration should be twice the final desired Km value for the specific kinase.
  • Substrate Solution: Prepare a 2X peptide substrate stock solution in kinase buffer.
  • Enzyme Solution: Dilute the kinase to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.[7]
  • Compound Dilutions: Prepare a serial dilution of Compound X and the benchmark Inhibitor B in 100% DMSO. Then, create an intermediate dilution in kinase buffer.
  • Detection Reagent: Prepare the ADP-Glo™ or similar detection reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense 2.5 µL of the compound dilutions (or DMSO for control) into a 384-well plate.
  • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture.
  • Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the initial linear velocity region.[7]
  • Stop the reaction and detect ADP formation by adding the detection reagent as per the manufacturer's protocol.
  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the data: Set the average of the "no enzyme" control wells as 100% inhibition and the "DMSO only" control wells as 0% inhibition.
  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
CompoundTarget KinaseIC50 (nM) @ ATP = Km
Compound X Kinase A15
Inhibitor BKinase A5
StaurosporineKinase A2

Part 3: Cellular Assays: Confirming Target Engagement and Efficacy

While biochemical assays are essential, they do not replicate the complex environment of a living cell. A compound must be permeable, stable, and able to engage its target amidst a sea of other proteins and high concentrations of competing substrates like ATP.[10]

Cellular Thermal Shift Assay (CETSA): Verifying Target Binding

CETSA is a powerful technique for directly confirming that a drug binds to its intended target in a cellular context.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[12]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Analysis Cells Intact Cells Treat_DMSO Treat with DMSO (Vehicle) Cells->Treat_DMSO Treat_Drug Treat with Compound X Cells->Treat_Drug Heat_DMSO Heat to Temp Gradient (e.g., 48-72°C) Treat_DMSO->Heat_DMSO Heat_Drug Heat to Temp Gradient (e.g., 48-72°C) Treat_Drug->Heat_Drug Denature_DMSO Target Denatures & Precipitates Heat_DMSO->Denature_DMSO Stable_Drug Target is Stabilized & Remains Soluble Heat_Drug->Stable_Drug Lysis Cell Lysis & Centrifugation Denature_DMSO->Lysis Stable_Drug->Lysis WB Western Blot for Soluble Target Protein Lysis->WB

Sources

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Retrosynthesis Analysis

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Methyl 3-methylisonicotinate hydrochloride
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Methyl 3-methylisonicotinate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.